6-Bromo-2-chloro-3-ethylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-chloro-3-ethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBIGYMOEAEGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463099 | |
| Record name | 6-Bromo-2-chloro-3-ethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409346-70-9 | |
| Record name | 6-Bromo-2-chloro-3-ethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 409346-70-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-2-chloro-3-ethylquinoline: A Technical Overview of Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of the heterocyclic aromatic compound 6-Bromo-2-chloro-3-ethylquinoline. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of experimentally derived data in peer-reviewed literature and chemical databases, this document combines computational predictions with data available from chemical suppliers.
Core Physical and Chemical Properties
This compound, with the empirical formula C₁₁H₉BrClN, is a substituted quinoline.[1][] Quinoline and its derivatives are a significant class of compounds in medicinal chemistry and materials science.[3] The introduction of halogen atoms and alkyl groups to the quinoline scaffold can significantly influence the molecule's physicochemical properties and biological activity.
Data Presentation
The following table summarizes the available quantitative data for this compound. It is critical to note that much of the data is predicted and has not been experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrClN | [1][] |
| Molecular Weight | 270.55 g/mol | [1][] |
| IUPAC Name | This compound | [1] |
| CAS Number | 409346-70-9 | [1] |
| Canonical SMILES | CCC1=C(C(=C2C=C(C=CC2=N1)Br)Cl) | [1] |
| InChI Key | RDBIGYMOEAEGJM-UHFFFAOYSA-N | [1] |
| Boiling Point | 345.5 °C at 760 mmHg (Predicted) | [] |
| Density | 1.522 g/cm³ (Predicted) | [] |
| Physical State | Solid (Information from supplier) | |
| Melting Point | Not available | |
| Solubility | Not available | |
| Spectral Data (NMR, IR, MS) | Not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain. However, standard methodologies for characterizing similar chemical entities are well-established. The following sections describe generalized protocols that would be appropriate for this compound.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity. The capillary method is a standard technique for this determination.
Methodology:
-
Sample Preparation: A small quantity of dry this compound is finely pulverized.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Boiling Point Determination
For a solid compound, the boiling point is determined at reduced pressure to prevent decomposition.
Methodology:
-
Sample Preparation: A small amount of the compound is placed in a distillation flask.
-
Apparatus: A micro-distillation apparatus equipped with a vacuum pump, a manometer, and a cold trap is assembled.
-
Heating: The flask is heated gently in a heating mantle.
-
Observation: The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure from the manometer. This can be extrapolated to determine the boiling point at atmospheric pressure.
Solubility Assessment
The solubility of a compound in various solvents is a critical parameter for reaction setup, purification, and formulation.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) are selected.
-
Procedure: A small, accurately weighed amount of this compound is added to a known volume of each solvent in a vial at a controlled temperature (e.g., 25 °C).
-
Observation: The mixture is agitated, and the solubility is determined by visual inspection (clear solution) or by analytical techniques such as UV-Vis spectroscopy or HPLC to quantify the concentration of the dissolved compound. The results are typically reported as mg/mL or mol/L.
Logical Relationships and Workflows
Due to the absence of specific experimental data or described signaling pathways for this compound, the following diagrams illustrate a generalized workflow for the characterization of a novel quinoline derivative and a representative synthesis pathway for a substituted quinoline.
References
6-Bromo-2-chloro-3-ethylquinoline chemical structure and IUPAC name
This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of 6-Bromo-2-chloro-3-ethylquinoline, a halogenated heterocyclic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and IUPAC Name
The compound with the common name this compound is a substituted quinoline. The quinoline ring system is numbered starting from the nitrogen atom, and the substituents are located at positions 2, 3, and 6.
-
IUPAC Name: this compound[1]
-
Chemical Formula: C₁₁H₉BrClN[1]
-
CAS Number: 409346-70-9[1]
-
Molecular Weight: 270.55 g/mol [1]
The canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule is CCC1=C(N=C2C=CC(=CC2=C1)Br)Cl.[1] The InChI (International Chemical Identifier) key is RDBIGYMOEAEGJM-UHFFFAOYSA-N.[1]
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. Please note that some of this data is predicted from computational models.
| Property | Value | Source |
| Molecular Weight | 270.55 g/mol | PubChem[1] |
| Boiling Point | 345.5 °C at 760 mmHg | BOC Sciences[] |
| Density | 1.522 g/cm³ | BOC Sciences[] |
| XlogP (Predicted) | 4.6 | PubChem[1] |
| Monoisotopic Mass | 268.96069 Da | PubChem[1] |
No experimental NMR or other spectroscopic data for this compound was found in the public domain at the time of this report. The biological activity of this specific compound has not been extensively characterized in publicly available literature, though related quinoline derivatives have been investigated for their potential as prostaglandin F2α inhibitors and for their antibacterial properties.[3][4]
Proposed Experimental Protocol: Synthesis
Proposed Synthesis of this compound:
The synthesis would likely proceed in two main steps:
-
Step 1: Synthesis of 6-Bromo-3-ethylquinolin-2(1H)-one. This precursor could be synthesized through a cyclization reaction, for example, a Conrad-Limpach reaction between 4-bromoaniline and an appropriate β-ketoester (ethyl 2-ethyl-3-oxobutanoate).
-
Step 2: Chlorination of 6-Bromo-3-ethylquinolin-2(1H)-one. The quinolinone precursor is then treated with a chlorinating agent to yield the final product.
Detailed Methodology for Step 2 (Adapted from a similar synthesis): [5]
-
Materials: 6-Bromo-3-ethylquinolin-2(1H)-one, Phosphorus oxychloride (POCl₃), Dichloromethane (CH₂Cl₂), Ammonium hydroxide (NH₄OH), Magnesium sulfate (MgSO₄), Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a sample of 6-bromo-3-ethylquinolin-2(1H)-one is dissolved in an excess of phosphorus oxychloride.
-
The mixture is stirred under a nitrogen atmosphere and heated to reflux for a period of 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cooled in an ice bath and then slowly quenched by pouring it onto a vigorously stirred slurry of crushed ice and concentrated ammonium hydroxide. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of fumes.
-
The resulting precipitate, containing the crude product, is collected by filtration and washed with cold water.
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The crude product is then dissolved in dichloromethane and the aqueous layer is further extracted with dichloromethane.
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The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under vacuum to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain fine crystals.
-
Visualizations
The following diagrams illustrate the chemical structure and a proposed logical workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 6-Bromo-2-chloro-3-ethylquinoline (CAS Number: 409346-70-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the publicly available technical information for 6-Bromo-2-chloro-3-ethylquinoline. While a plausible synthetic route and physicochemical properties are presented based on available data and analogies to similar compounds, specific experimental protocols for its synthesis, detailed spectroscopic characterization, and biological activity data are not currently available in the public domain.
Chemical Identity and Properties
This compound is a halogenated quinoline derivative. The quinoline scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals.[1][2] The presence of bromo and chloro substituents, along with an ethyl group, suggests its potential as a versatile intermediate in medicinal chemistry for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 409346-70-9 | [3] |
| Molecular Formula | C₁₁H₉BrClN | [3] |
| Molecular Weight | 270.55 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | CCC1=C(N=C2C=CC(=CC2=C1)Br)Cl | [3] |
| InChI Key | RDBIGYMOEAEGJM-UHFFFAOYSA-N | [3] |
| Appearance | Solid (form) | |
| Boiling Point | 345.5 °C at 760 mmHg (Predicted) | [] |
| Density | 1.522 g/cm³ (Predicted) | [] |
| XLogP3 | 4.6 | [3] |
Plausible Synthetic Routes
While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, a plausible multi-step synthesis can be proposed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction, followed by chlorination and bromination.
A potential synthetic pathway could start from a substituted aniline and a suitable β-ketoester to construct the quinoline core, followed by halogenation steps. The exact sequence of these steps would be critical to achieve the desired regiochemistry.
Proposed Synthetic Workflow:
References
Technical Guide on the Solubility of 6-Bromo-2-chloro-3-ethylquinoline and Structurally Related Analogs in Organic Solvents
Disclaimer: A comprehensive literature search did not yield specific quantitative solubility data for 6-Bromo-2-chloro-3-ethylquinoline. This guide, therefore, presents solubility data for structurally similar quinoline derivatives, 4,7-Dichloroquinoline and Chloroquine Diphosphate, to provide a relevant framework for researchers. The experimental protocols and principles discussed are broadly applicable for determining the solubility of the target compound.
Introduction
The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that profoundly influences its journey through the drug development pipeline. From synthesis and purification to formulation and bioavailability, understanding how a compound behaves in different solvent systems is paramount. This compound, a halogenated quinoline derivative, belongs to a class of compounds widely investigated for their therapeutic potential, most notably as antimalarial agents.[1] The presence of bromo, chloro, and ethyl groups on the quinoline scaffold suggests a complex interplay of factors governing its solubility.
This technical guide provides an in-depth overview of the solubility of analogous quinoline compounds in common organic solvents, details a standard experimental protocol for solubility determination, and illustrates key concepts through diagrams to support researchers, scientists, and drug development professionals.
Factors Influencing the Solubility of Quinolines
The solubility of quinoline derivatives is governed by the principle of "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[2] Several molecular and external factors dictate this behavior:
-
Molecular Structure: The aromatic quinoline ring system provides a hydrophobic character. However, the nitrogen atom can act as a hydrogen bond acceptor, and substituents can dramatically alter polarity.[3]
-
Halogen Atoms (Br, Cl): These contribute to the molecular weight and size, which can decrease solubility. They also add polarizability to the molecule.
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Ethyl Group (-CH₂CH₃): This alkyl group increases the non-polar surface area, generally decreasing solubility in polar solvents like water but potentially increasing it in non-polar organic solvents.[2][4]
-
-
Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are crucial.[5] Halogenated quinolines often show good solubility in chlorinated solvents and other polar aprotic solvents.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature as the additional energy helps overcome the crystal lattice forces.[6][7]
-
pH: For compounds with basic centers, like the quinoline nitrogen, solubility can be significantly affected by pH. In acidic conditions, the nitrogen can be protonated, forming a more polar and soluble salt.[6]
Quantitative Solubility Data for Analogous Quinoline Derivatives
The following tables summarize the mole fraction solubility of 4,7-Dichloroquinoline, a direct precursor in the synthesis of Chloroquine, and Chloroquine Diphosphate in various organic solvents at different temperatures. This data is critical for designing crystallization processes and selecting appropriate solvents for chemical reactions.[8]
Table 1: Mole Fraction Solubility (10³x) of 4,7-Dichloroquinoline in Organic Solvents [8][9]
| Temperature (K) | Ethanol | Tetrahydrofuran (THF) | Acetonitrile | Acetone |
| 298.2 | 2.15 | 122.31 | 1.68 | 34.12 |
| 303.2 | 2.76 | 145.12 | 2.11 | 41.15 |
| 308.2 | 3.55 | 171.81 | 2.66 | 49.34 |
| 313.2 | 4.58 | 203.21 | 3.32 | 58.91 |
| 318.2 | 5.92 | 238.23 | 4.16 | 70.11 |
| 323.2 | 7.64 | 279.11 | 5.21 | 83.21 |
| 328.2 | 9.81 | 326.15 | 6.54 | 98.54 |
| 333.2 | 12.52 | 379.12 | 8.21 | 116.57 |
Additionally, 4,7-Dichloroquinoline is reported to be soluble in chloroform at a concentration of 50 mg/mL.
Table 2: Mole Fraction Solubility (10⁵x) of Chloroquine Diphosphate in Organic Solvents [5]
| Temperature (K) | Ethanol | n-Propanol | Isopropanol | N,N-Dimethylformamide (DMF) |
| 273.15 | 0.51 | 0.21 | 0.15 | 0.78 |
| 283.15 | 0.88 | 0.38 | 0.28 | 1.34 |
| 293.15 | 1.41 | 0.59 | 0.45 | 2.15 |
| 303.15 | 2.05 | 0.85 | 0.63 | 2.99 |
| 313.15 | 2.43 | 1.15 | 0.82 | 3.78 |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10] It involves equilibrating an excess amount of the solid compound in a chosen solvent for an extended period until a saturated solution is formed.
Materials and Equipment:
-
Test compound (e.g., this compound)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid test compound to a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.[11]
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[10][12] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the saturated solution.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot immediately using a syringe filter compatible with the solvent.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the analytical instrument's linear range.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of the dissolved compound.[12]
-
-
Calculation of Solubility:
-
Construct a calibration curve using standard solutions of the test compound.
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
Calculate the solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.
-
Relevance to Drug Development: A Representative Signaling Pathway
Quinoline derivatives, particularly 4-aminoquinolines like Chloroquine, are cornerstones in malaria treatment. Their mechanism of action is relevant to drug development professionals as it highlights a key therapeutic target. Chloroquine acts by accumulating in the acidic food vacuole of the Plasmodium parasite within red blood cells.[13][14] There, it inhibits the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin. The buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[13][15]
References
- 1. Chloroquine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. enamine.net [enamine.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Mechanisms of drug action and resistance [www2.tulane.edu]
- 14. pharmacyfreak.com [pharmacyfreak.com]
- 15. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
An In-depth Technical Guide to 6-Bromo-2-chloro-3-ethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical and physical properties of 6-Bromo-2-chloro-3-ethylquinoline, a compound of interest in chemical research and drug discovery.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below, offering a clear comparison of its fundamental properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉BrClN | [][2] |
| Molecular Weight | 270.55 g/mol | [][2] |
| Monoisotopic Mass | 268.96069 Da | [2][3] |
| CAS Number | 409346-70-9 | [][2] |
| Physical Form | Solid | |
| Boiling Point | 345.5 °C at 760 mmHg | [] |
| Density | 1.522 g/cm³ | [] |
| XLogP3-AA | 4.6 | [2] |
Experimental Protocols
While specific experimental protocols for the synthesis or application of this compound are proprietary and detailed in specific patents or research articles not publicly available in full, a general methodology for the synthesis of similar quinoline derivatives often involves multi-step reactions. A common approach is the Combes quinoline synthesis or the Gould-Jacobs reaction, which involves the condensation of anilines with β-ketoesters, followed by cyclization. For this compound, a plausible synthetic route would start from a bromo-substituted aniline, followed by reactions to introduce the chloro and ethyl groups at the appropriate positions on the quinoline core.
General Analytical Workflow for Characterization:
A typical workflow for the characterization of a newly synthesized batch of this compound would involve the following steps to ensure its purity and structural integrity.
Application in Research: A Conceptual Signaling Pathway
Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, antimalarial, and antibacterial properties. They often function by interacting with key signaling pathways within cells. Below is a conceptual diagram illustrating how a hypothetical quinoline-based drug candidate might modulate a generic cancer-related signaling pathway.
References
Spectroscopic Profile of 6-Bromo-2-chloro-3-ethylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-2-chloro-3-ethylquinoline, a substituted quinoline of interest in chemical research and drug discovery. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound. This document details predicted and characteristic spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside generalized experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: this compound[][2]
-
Molecular Formula: C₁₁H₉BrClN[]
-
Molecular Weight: 270.55 g/mol [][2]
-
CAS Number: 409346-70-9[][2]
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum of this compound.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts [3]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 269.96798 |
| [M+Na]⁺ | 291.94992 |
| [M-H]⁻ | 267.95342 |
| [M+NH₄]⁺ | 286.99452 |
| [M+K]⁺ | 307.92386 |
| [M]⁺ | 268.96015 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is expected to show signals corresponding to the ethyl group and the aromatic protons on the quinoline ring.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Integration |
| Ethyl -CH₃ | 1.2 - 1.4 | Triplet | 3H |
| Ethyl -CH₂ | 2.8 - 3.0 | Quartet | 2H |
| Aromatic H (H-4) | ~8.0 - 8.2 | Singlet | 1H |
| Aromatic H (H-5, H-7, H-8) | 7.5 - 8.0 | Multiplets | 3H |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The predicted ranges are based on general values for similar quinoline structures.
The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Chemical Shift (δ, ppm) (Predicted Range) |
| Ethyl -CH₃ | 14 - 16 |
| Ethyl -CH₂ | 25 - 28 |
| Aromatic & Quinoline C | 120 - 155 |
Note: The signals for the quaternary carbons and the carbon bearing the bromine and chlorine atoms will also be present in the aromatic region.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) (Predicted Range) | Bond Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2975 - 2850 | C-H stretch | Aliphatic (Ethyl) |
| 1600 - 1450 | C=C and C=N stretch | Aromatic/Quinoline Ring |
| 850 - 750 | C-Cl stretch | Chloroalkane |
| 600 - 500 | C-Br stretch | Bromoalkane |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.
-
Ionization: Electrospray ionization (ESI) is a common method for obtaining protonated or sodiated molecular ions in both positive and negative ion modes.
-
Data Acquisition: The mass spectrum is recorded over a relevant mass-to-charge (m/z) range, ensuring the detection of the molecular ion and its isotopic pattern.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to acquire the carbon spectrum. A wider spectral width (e.g., 220 ppm) and a larger number of scans are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
The Pharmacological Potential of Substituted Quinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a heterocyclic aromatic compound, represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1][2] Derivatives of this versatile nucleus have demonstrated significant potential in the therapeutic areas of oncology, infectious diseases, and inflammation.[2][3] This technical guide provides a comprehensive overview of the biological activities of substituted quinolines, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Substituted quinolines exert their anticancer effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle.[4][5] The potency of these compounds is often evaluated against a panel of human cancer cell lines.
Quantitative Data: Anticancer Activity
The anticancer efficacy of substituted quinolines is typically expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50). Lower values indicate greater potency.
| Compound/Series | Substitution Pattern | Cancer Cell Line | Activity (µM) | Reference |
| Quinoline-Chalcone Derivatives | Chalcone moiety | MGC-803 (Gastric) | 1.38 (IC50) | [1] |
| HCT-116 (Colon) | 5.34 (IC50) | [1] | ||
| MCF-7 (Breast) | 5.21 (IC50) | [1] | ||
| HL-60 (Leukemia) | 0.59 (IC50) | [1] | ||
| HepG-2 (Liver) | 2.71 (IC50) | [1] | ||
| A549 (Lung) | 7.47 (IC50) | [1] | ||
| Anilino-Fluoroquinolone Derivatives | Anilino and fluoro groups | Various | Not specified | [1] |
| Quinoline 7 | 8-amino-5-(aryloxy)-6-methoxy-4-methylquinoline derivative | T47D (Breast) | 0.016 ± 0.003 (IC50) | [6] |
| Quinoline-based EGFR/HER-2 dual inhibitor (Compound 5a) | Varies | MCF-7 (Breast) | 0.025 - 0.082 (GI50) | [4][7] |
| A-549 (Lung) | 0.025 - 0.082 (GI50) | [4][7] | ||
| Pyridine at C4, various substituents on quinoline (Compounds 13e, 13f, 13h) | Pyridine at C4 | PC-3 (Prostate) | 2.61, 4.73, 4.68 (GI50) | [4][8] |
| KG-1 (Leukemia) | 3.56, 4.88, 2.98 (GI50) | [4][8] | ||
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Sulfonamide and propargyl groups | C-32 (Melanoma) | IC50 comparable to cisplatin/doxorubicin | [9] |
| A549 (Lung) | IC50 comparable to cisplatin/doxorubicin | [9] | ||
| MDA-MB-231 (Breast) | IC50 comparable to cisplatin/doxorubicin | [9] |
Antimicrobial Activity
Quinolines have a long history in the fight against infectious diseases, with derivatives showing potent antibacterial and antifungal activities.[10][11] Their mechanism of action often involves the inhibition of essential microbial enzymes like DNA gyrase and topoisomerase IV.[12]
Quantitative Data: Antimicrobial Activity
The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Series | Target Organism | Activity (µg/mL) | Reference | |---|---|---|---|---| | 4-hydroxy-3-iodo-quinol-2-one (11) | MRSA (Irish hospital strain-1) | 0.097 (MIC) |[11] | | | MRSA (distinct strain) | 0.049 (MIC) |[11] | | | MRSA (non-typeable) | 0.049 (MIC) |[11] | | 2-(trifluoromethyl)-4-hydroxyquinoline derivative (Qa5) | Xanthomonas oryzae (Xoo) | 3.12 (MIC) |[13][14] | | 7-(2-(aminomethyl)morpholino) derivative (28) | Gram-positive bacteria | Better than ciprofloxacin, norfloxacin, ofloxacin |[15] | | | Gram-negative bacteria | Equipotent with norfloxacin and ofloxacin |[15] | | 6-amino-4-methyl-1H-quinoline-2-one derivatives (Compounds 2 and 6) | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 (MIC) |[16] | | | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active |[16] |
Antiviral Activity
The antiviral potential of substituted quinolines has been explored against a range of viruses, including Dengue virus, Zika virus, and Influenza A virus.[17][18][19]
Quantitative Data: Antiviral Activity
Antiviral activity is often reported as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).
| Compound/Series | Target Virus | Activity (µM) | Reference | |---|---|---|---|---| | 2,8-bis(trifluoromethyl)quinoline derivatives (141a, 141b, 142, 143) | Zika Virus (ZIKV) | Similar to mefloquine |[18] | | Substituted quinoline derivatives containing piperazine moieties (4a, 4c, 6c, 6f, 6g, 6i, 9a-9d) | Influenza A virus (IAV) | 0.88 - 4.92 (IC50) |[19] | | Compound 9b | Influenza A virus (IAV) | 0.88 - 6.33 (IC50) |[19] | | Multi-substituted quinoline-based ALLINIs | HIV-1 | Not specified |[20] |
Anti-inflammatory Activity
Quinoline derivatives have demonstrated anti-inflammatory properties by targeting key mediators of the inflammatory response, such as cyclooxygenase (COX) and various cytokines.[21][22][23]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory effect is often assessed by measuring the inhibition of inflammatory markers or enzymes.
| Compound/Series | Target/Assay | Activity | Reference |
| 3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [21] |
| 3-chloro-1-(2-methoxyphenyl)- 4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [21] |
| Quinoline with carboxamide moiety | TRPV1 antagonism | Displayed antagonism | [22] |
| Quinoline with carboxylic acid | COX-inhibition | Showed inhibition | [22] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of substituted quinolines stem from their ability to interact with a multitude of cellular targets and signaling pathways.
Anticancer Signaling Pathways
In cancer, quinoline derivatives have been shown to modulate critical signaling cascades that control cell proliferation, survival, and angiogenesis.[24][25] These include the EGFR/HER-2, c-Met, and VEGF receptor pathways, which in turn regulate downstream effectors like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[24]
Antimicrobial Mechanism of Action
A primary mechanism of action for antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Experimental Protocols
Standardized assays are crucial for evaluating the biological activity of substituted quinolines. Below are detailed methodologies for key experiments.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the substituted quinoline compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the substituted quinoline compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Substituted quinolines continue to be a rich source of lead compounds in drug discovery. Their diverse and potent biological activities, coupled with their synthetic tractability, make them an attractive scaffold for the development of novel therapeutics. The data and protocols presented in this guide offer a foundation for researchers to explore the vast potential of this important class of heterocyclic compounds. Further research focusing on structure-activity relationships, mechanism of action studies, and preclinical development is warranted to translate the promise of substituted quinolines into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]
- 11. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. media.neliti.com [media.neliti.com]
- 13. Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
An In-depth Technical Guide to the Safety and Handling of 6-Bromo-2-chloro-3-ethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-bromo-2-chloro-3-ethylquinoline, a chemical compound utilized in various research and development applications. Due to its potential hazards, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination. This document outlines the known hazards, precautionary measures, and emergency procedures associated with this compound.
Chemical and Physical Properties
A fundamental understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrClN | [1][2][][4] |
| Molecular Weight | 270.55 g/mol | [1][2][][4] |
| CAS Number | 409346-70-9 | [1][2] |
| Appearance | Solid | [2] |
| Boiling Point | 345.5 °C at 760 mmHg | [] |
| Density | 1.522 g/cm³ | [] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life |
GHS Pictograms:
Precautionary Statements and Safe Handling
Adherence to the following precautionary statements is crucial to minimize risk.
| Type | Code | Statement |
| Prevention | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product.[5] | |
| P273 | Avoid release to the environment.[6] | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[5][6] | |
| Response | P301 + P317 | IF SWALLOWED: Get medical help.[5] |
| P305 + P354 + P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P317 | Get medical help.[5] | |
| P330 | Rinse mouth.[1][5] | |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant.[5] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] |
| Skin Protection | Wear protective gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5] Do NOT induce vomiting. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] Immediately call a POISON CENTER or doctor/physician. |
| If on Skin | Wash with plenty of soap and water.[7] If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[7] |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7] Call a POISON CENTER or doctor/physician if you feel unwell. |
Fire-Fighting and Accidental Release Measures
| Measure | Protocol |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide. |
| Specific Hazards | Not combustible.[8] May emit corrosive fumes under fire conditions. |
| Accidental Release | Clean up all spills immediately.[8] Avoid breathing dust and contact with skin and eyes.[8] Wear protective clothing, gloves, safety glasses and dust respirator.[8] Use dry clean up procedures and avoid generating dust.[8] |
Storage and Disposal
| Aspect | Guideline |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[7] Store locked up.[7] Storage class: 11 - Combustible Solids.[2] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[5][7] |
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough understanding of the specific Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols. Always prioritize safety in the laboratory.
References
- 1. This compound | C11H9BrClN | CID 11346277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide on the Theoretical Properties of 6-Bromo-2-chloro-3-ethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-chloro-3-ethylquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug discovery. As a member of the quinoline family, it is of interest for its potential as a scaffold in the design of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, predicted spectral data, a plausible synthetic route, and analytical methodologies for its characterization. Furthermore, a representative signaling pathway potentially targeted by quinoline derivatives is illustrated to provide context for its possible mechanism of action in drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been compiled from various chemical databases and computational predictions. These properties are essential for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₁H₉BrClN | PubChem[1] |
| Molecular Weight | 270.55 g/mol | PubChem[1] |
| Canonical SMILES | CCC1=C(N=C2C=CC(=CC2=C1)Br)Cl | PubChem[1] |
| InChI Key | RDBIGYMOEAEGJM-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 409346-70-9 | PubChem[1] |
| Predicted XLogP3 | 4.6 | PubChem[1] |
| Predicted Boiling Point | 345.5 °C at 760 mmHg | BOC Sciences[2] |
| Predicted Density | 1.522 g/cm³ | BOC Sciences[2] |
| Predicted pKa | -0.48 ± 0.43 | Guidechem[3] |
Predicted Spectral Data
Predicted ¹H NMR Spectrum
The predicted ¹H NMR chemical shifts are estimated based on the analysis of similar quinoline structures and general principles of NMR spectroscopy. The expected signals are for the ethyl group protons and the aromatic protons on the quinoline ring system.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl -CH₃ | 1.2 - 1.4 | Triplet (t) |
| Ethyl -CH₂- | 2.8 - 3.0 | Quartet (q) |
| Aromatic H (C4) | 7.9 - 8.1 | Singlet (s) |
| Aromatic H (C5, C7, C8) | 7.5 - 8.2 | Multiplet (m) |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are estimated based on established increments for substituted quinoline rings.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | 14 - 16 |
| Ethyl -CH₂- | 25 - 28 |
| Quaternary C (C2, C3, C6, C8a, C4a) | 120 - 160 |
| Aromatic CH (C4, C5, C7, C8) | 120 - 140 |
Predicted Infrared (IR) Spectrum
The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 2970 |
| C=N Stretch (Quinoline Ring) | 1600 - 1650 |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 |
| C-Cl Stretch | 700 - 800 |
| C-Br Stretch | 500 - 600 |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the known synthesis of similar 2-chloroquinoline derivatives. The proposed method involves a multi-step process starting from 4-bromoaniline.
Step 1: Synthesis of 6-bromo-3-ethylquinolin-2(1H)-one
-
In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as ethanol.
-
Add diethyl 2-ethylmalonate (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 4-6 hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product is then subjected to high-temperature cyclization in a high-boiling point solvent like Dowtherm A at 250 °C for 30-60 minutes.
-
Cool the mixture and triturate with hexane to precipitate the product.
-
Filter the solid and wash with cold ethanol to yield 6-bromo-3-ethylquinolin-2(1H)-one.
Step 2: Chlorination of 6-bromo-3-ethylquinolin-2(1H)-one
-
To a round-bottom flask equipped with a reflux condenser, add 6-bromo-3-ethylquinolin-2(1H)-one (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) in a fume hood.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Analytical Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent. The obtained chemical shifts, multiplicities, and coupling constants should be compared with the predicted values.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the compound and confirm its elemental composition. The isotopic pattern characteristic of bromine and chlorine should be observed.
-
Infrared (IR) Spectroscopy : An IR spectrum should be recorded using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic vibrational frequencies of the functional groups.
-
Melting Point : The melting point of the purified compound should be determined using a standard melting point apparatus to assess its purity.
Potential Biological Activity and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, with many being investigated as kinase inhibitors for cancer therapy.[4][5] These compounds often target key signaling pathways that are dysregulated in cancer cells, such as the PI3K/Akt/mTOR, EGFR, and VEGFR pathways.[2][3][6] The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.
Below is a diagram representing a simplified PI3K/Akt/mTOR signaling pathway, which could be a potential target for this compound.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points for quinoline derivatives.
Experimental and Analytical Workflow
A logical workflow is crucial for the successful synthesis and characterization of this compound. The following diagram illustrates the proposed experimental workflow.
Caption: Proposed experimental workflow for the synthesis and analysis of the target compound.
Conclusion
This technical guide provides a theoretical foundation for the study of this compound. The tabulated physicochemical properties and predicted spectral data offer a valuable reference for its synthesis and characterization. The proposed experimental protocols provide a practical starting point for its preparation in a laboratory setting. Furthermore, the contextualization of its potential biological activity within the PI3K/Akt/mTOR signaling pathway highlights its relevance for further investigation in drug discovery, particularly in the development of novel kinase inhibitors. Future experimental work is necessary to validate these theoretical properties and to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A High-Yield Synthesis of 6-Bromo-2-chloro-3-ethylquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-2-chloro-3-ethylquinoline is a key heterocyclic intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. Its structure, featuring bromo, chloro, and ethyl substitutions on the quinoline core, makes it a versatile scaffold for further chemical modifications. This document provides a detailed, three-step protocol for the synthesis of this compound starting from 4-bromoaniline. The methodology is based on the well-established Gould-Jacobs reaction for quinoline synthesis, followed by a robust chlorination step.[1][2] This protocol is designed to be reproducible and scalable for laboratory settings.
Overall Reaction Scheme
The synthesis proceeds in three main stages:
-
Condensation: Reaction of 4-bromoaniline with diethyl 2-ethylmalonate to form the intermediate diethyl 2-(((4-bromophenyl)amino)methylene)-3-oxobutanoate.
-
Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield 6-bromo-3-ethyl-1H-quinolin-2,4-dione.
-
Chlorination: Conversion of the quinolinone to the final product, this compound, using phosphorus oxychloride (POCl₃).
Experimental Protocols
Step 1: Synthesis of Diethyl 2-(((4-bromophenyl)amino)methylene)-3-oxobutanoate (Intermediate I)
This step involves the condensation of 4-bromoaniline with diethyl 2-ethylmalonate.
Materials:
-
4-bromoaniline
-
Diethyl 2-ethylmalonate
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline (1.0 eq) and diethyl 2-ethylmalonate (1.1 eq).
-
Heat the mixture with stirring at 110-120°C for 2-3 hours. If the reaction is slow, a catalytic amount of a weak acid can be added.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the 4-bromoaniline spot has disappeared.
-
Upon completion, cool the reaction mixture to room temperature. The crude product, often a viscous oil or solid, can be used directly in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.
Step 2: Synthesis of 6-Bromo-3-ethyl-1H-quinolin-2,4-dione (Intermediate II)
This step utilizes a thermal intramolecular cyclization in a high-boiling point solvent.[3]
Materials:
-
Crude Intermediate I from Step 1
-
Diphenyl ether (solvent)
-
Petroleum ether or n-hexane
Procedure:
-
Preheat a volume of diphenyl ether in a three-neck flask (equipped with a mechanical stirrer, thermometer, and dropping funnel) to 240-250°C.
-
Slowly add the crude Intermediate I, dissolved in a minimal amount of diphenyl ether if necessary, to the hot solvent over 30 minutes.
-
Maintain the reaction temperature at 240-250°C for an additional 30-60 minutes after the addition is complete. Monitor for the cessation of ethanol evolution.[4]
-
Cool the reaction mixture to below 100°C and then pour it slowly into a large beaker containing petroleum ether or n-hexane (approx. 10 volumes) with vigorous stirring.
-
A precipitate will form. Allow the suspension to stir for 1-2 hours to ensure complete precipitation.
-
Collect the solid product (Intermediate II) by vacuum filtration.
-
Wash the filter cake thoroughly with petroleum ether to remove the diphenyl ether solvent.
-
Dry the product under vacuum to yield 6-bromo-3-ethyl-1H-quinolin-2,4-dione as a solid.
Step 3: Synthesis of this compound (Final Product)
This final step involves the chlorination of the quinolinone intermediate using phosphorus oxychloride.
Materials:
-
6-Bromo-3-ethyl-1H-quinolin-2,4-dione (Intermediate II)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM) or Chloroform
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend Intermediate II (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.[5]
-
After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Caution: Quench the reaction residue by slowly and carefully adding it to a beaker of crushed ice with vigorous stirring in a fume hood. The hydrolysis of POCl₃ is highly exothermic and releases HCl gas.[6]
-
Once the initial vigorous reaction has subsided, neutralize the acidic aqueous solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to afford the pure this compound.
Data Summary
The following table summarizes typical quantitative data for the synthesis. Yields are representative and may vary based on reaction scale and purity of reagents.
| Compound Name | Step | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| Diethyl 2-(((4-bromophenyl)amino)methylene)-3-oxobutanoate | 1 | 4-bromoaniline | 370.22 | 90-95 | Oil or Solid |
| 6-Bromo-3-ethyl-1H-quinolin-2,4-dione | 2 | Intermediate I | 280.11 | 75-85 | Solid |
| This compound | 3 | Intermediate II | 284.55 | 80-90 | Solid |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis.
Caption: Overall workflow for the synthesis of this compound.
Chemical Reaction Pathway
The diagram below outlines the chemical transformations in the synthesis.
Caption: Step-by-step chemical reaction pathway.
References
Application Notes and Protocols for the Reaction of 6-bromo-2(1H)-quinolinone with Phosphorus Oxychloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-2(1H)-quinolinone is a heterocyclic compound of significant interest in medicinal chemistry. Its reaction with phosphorus oxychloride (POCl₃) is a crucial step in the synthesis of 6-bromo-2-chloroquinoline. This chloro-derivative serves as a versatile precursor for the development of a wide array of novel therapeutics, including potential antimicrobial and anticancer agents. Phosphorus oxychloride acts as a powerful dehydrating and chlorinating agent, effectively converting the hydroxyl group of the quinolinone tautomer into a chlorine atom. This transformation opens up avenues for further molecular modifications, making it a key reaction in the synthesis of diverse quinoline-based compounds.
The reaction is typically carried out by heating the quinolinone substrate in an excess of phosphorus oxychloride. The mechanism is believed to involve an initial phosphorylation of the hydroxyl group, creating a phosphate ester intermediate. This is followed by a nucleophilic attack of the chloride ion, which displaces the phosphate group to yield the desired 2-chloroquinoline derivative.
Chemical Reaction
The reaction of 6-bromo-2(1H)-quinolinone with phosphorus oxychloride results in the formation of 6-bromo-2-chloroquinoline.
Caption: Chemical transformation of 6-bromo-2(1H)-quinolinone to 6-bromo-2-chloroquinoline.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 6-bromo-2-chloroquinoline from 6-bromo-2(1H)-quinolinone.
| Parameter | Value | Reference |
| Reactants | ||
| 6-bromo-2(1H)-quinolinone | 8.52 g (38.0 mmol) | [1] |
| Phosphorus oxychloride | 40 mL (380.0 mmol) | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Reaction Time | 1 hour | [1] |
| Product | ||
| 6-bromo-2-chloroquinoline | 5.34 g | [1] |
| Yield | 58% | [1] |
| Physical Properties | ||
| Melting Point | 157-158°C | [1] |
| Molecular Formula | C₉H₅BrClN | [1] |
| Molecular Weight | 242.5 g/mol | [1] |
Experimental Protocols
This section provides detailed protocols for the synthesis of 6-bromo-2-chloroquinoline.
Protocol 1: Synthesis of 6-bromo-2-chloroquinoline[1]
Materials:
-
6-bromo-2(1H)-quinolinone (38.0 mmol)
-
Phosphorus oxychloride (380.0 mmol)
-
Ice water
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Combine 6-bromo-2(1H)-quinolinone (8.52 g, 38.0 mmol) and phosphorus oxychloride (40 mL, 380.0 mmol) in a round-bottom flask.
-
Heat the mixture at reflux for 1 hour.
-
Allow the solution to cool to room temperature.
-
Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.
-
Carefully quench the remaining mixture by pouring it into ice water.
-
Filter the resulting solid using a Büchner funnel and wash with water.
-
Recrystallize the solid from hexane to yield pure 6-bromo-2-chloroquinoline as a pale pink powder.
Protocol 2: Alternative Synthesis and Work-up[2]
This protocol describes the synthesis of a similar compound, 6-bromo-2-chloro-4-methylquinoline, and provides an alternative work-up procedure.
Materials:
-
6-bromo-4-methyl-2-(1H)-quinolinone (0.0019 mol)
-
Phosphorus oxychloride (3.0 mL, with an additional 2.0 mL)
-
Concentrated ammonium hydroxide (NH₄OH) (8 mL)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Absolute ethanol
-
Decolorizing carbon (Norite A)
-
Celite
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Dissolve 6-bromo-4-methyl-2-(1H)-quinolinone (0.46 g, 0.0019 mol) in phosphorus oxychloride (3.0 mL) in a round-bottom flask under a nitrogen atmosphere with stirring.
-
Heat the solution to reflux for 2 hours. If the solution solidifies, add additional phosphorus oxychloride (2.0 mL) to redissolve the solid.
-
Slowly pour the cooled solution onto a vigorously stirred slurry of concentrated ammonium hydroxide (8 mL) and approximately 75 g of ice.
-
Transfer the resulting slurry to a separatory funnel and extract with five 30 mL portions of dichloromethane.
-
Wash the combined organic extracts with two 40 mL portions of water and dry over magnesium sulfate.
-
Remove the solvent under vacuum to yield the crude product.
-
For purification, dissolve the product in hot absolute ethanol, add decolorizing carbon, and filter through Celite.
-
Slowly cool the ethanolic solution to obtain fine, pink crystals of 6-bromo-2-chloro-4-methylquinoline.
Application in Drug Development
The synthesized 6-bromo-2-chloroquinoline is a valuable building block for creating a library of quinoline-based compounds with potential therapeutic applications. The chlorine atom at the 2-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce various functional groups and build molecular diversity.
Caption: Synthetic utility of 6-bromo-2-chloroquinoline in drug discovery.
References
Application Notes: Selective Suzuki-Miyaura Coupling of 6-Bromo-2-chloro-3-ethylquinoline
Introduction
6-Bromo-2-chloro-3-ethylquinoline is a versatile heterocyclic building block valuable in medicinal chemistry and materials science.[][2] Its structure features two distinct halogen atoms, a bromine at the C6 position and a chlorine at the C2 position. This di-halogenated pattern allows for sequential, selective functionalization using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] The products of these reactions, 2,3,6-trisubstituted quinolines, are key scaffolds in the development of novel therapeutics.[4]
Principle of Selectivity: C6-Br vs. C2-Cl
In palladium-catalyzed cross-coupling reactions, the reactivity of organic halides generally follows the order: I > Br > Cl.[3] This established reactivity difference is the foundation for achieving high selectivity. The carbon-bromine (C-Br) bond at the C6 position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond at the C2 position.[3] By carefully controlling reaction parameters such as the catalyst, ligands, base, and temperature, it is possible to achieve highly efficient and selective coupling of various aryl or heteroaryl boronic acids at the C6 position. This leaves the C2-chloro group untouched, making it available for subsequent downstream transformations, thereby enabling the synthesis of complex, multi-functionalized quinoline derivatives.[3]
Caption: Logical diagram of halide reactivity leading to selective C6 coupling.
Quantitative Data Summary
The following table summarizes representative yields for the selective Suzuki-Miyaura coupling at the C6 position. The data is compiled based on typical outcomes for structurally similar substrates, such as 6-bromo-4-chloroquinoline-3-carbonitrile, under optimized conditions.[3] Yields are highly dependent on the specific boronic acid, catalyst, and reaction conditions used.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-3-ethyl-6-phenylquinoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-3-ethyl-6-(4-methoxyphenyl)quinoline | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 2-Chloro-3-ethyl-6-(3-fluorophenyl)quinoline | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-Chloro-3-ethyl-6-(4-(trifluoromethyl)phenyl)quinoline | 78-88 |
| 5 | Thiophene-2-boronic acid | 2-Chloro-3-ethyl-6-(thiophen-2-yl)quinoline | 75-85 |
Detailed Experimental Protocol
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C6 position.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)[5][6]
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, DMF, Toluene)[3][8]
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heat plate or oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for extraction and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the desired arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[3]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration of the quinoline substrate is typically around 0.1 M.[3]
-
Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.[3][5]
-
Monitoring: Monitor the reaction's progress by TLC until the starting this compound is consumed (typically 4-12 hours).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.[8]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-3-ethyl-6-arylquinoline product.
Caption: General experimental workflow for the selective Suzuki coupling reaction.
Catalytic Cycle and Mechanism
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the more reactive C6-Br bond of the quinoline substrate, inserting itself into the bond to form a Pd(II) intermediate.[9]
-
Transmetalation: The boronic acid is activated by the base to form a boronate species. This species then transfers its organic group (aryl, in this case) to the palladium center, displacing the halide.[9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 2. This compound | C11H9BrClN | CID 11346277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of the Ethyl Group on 6-Bromo-2-chloro-3-ethylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the ethyl group at the C3 position of 6-bromo-2-chloro-3-ethylquinoline, a versatile scaffold for the development of novel therapeutic agents. The derivatization strategies outlined below focus on oxidation, halogenation, and subsequent cross-coupling reactions, opening avenues for the exploration of structure-activity relationships (SAR) and the generation of diverse compound libraries for drug discovery programs.[1]
Introduction
The quinoline core is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The specific substitution pattern on the quinoline ring system plays a crucial role in modulating the biological activity of these derivatives. The starting material, this compound, possesses multiple reactive sites amenable to further functionalization. While the 2-chloro and 6-bromo positions are susceptible to nucleophilic substitution and cross-coupling reactions respectively, the ethyl group at the 3-position offers a unique opportunity for derivatization at a benzylic position.[5] Functionalization of this ethyl group can lead to the introduction of various pharmacophores, influencing the compound's steric and electronic properties, and potentially enhancing its interaction with biological targets.
This document outlines protocols for three key transformations of the ethyl group:
-
Oxidation to an acetyl group, yielding 1-(6-bromo-2-chloroquinolin-3-yl)ethan-1-one.
-
Benzylic Bromination to introduce a reactive handle, forming 3-(1-bromoethyl)-6-bromo-2-chloroquinoline.
-
Carbon-Carbon Bond Formation via Suzuki and Sonogashira cross-coupling reactions of the benzylic bromide.
These derivatizations provide access to a variety of novel 6-bromo-2-chloro-3-substituted quinoline analogs with potential applications in medicinal chemistry and drug development.
I. Oxidation of the Ethyl Group to an Acetyl Group
The oxidation of the benzylic methylene of the ethyl group to a ketone provides a valuable intermediate, 3-acetylquinoline, which is a versatile precursor for the synthesis of various heterocyclic compounds and has been explored for its biological activities.[3][6]
Reaction Scheme:
Caption: Oxidation of this compound.
Protocol 1: Oxidation with Selenium Dioxide (Riley Oxidation)
Selenium dioxide is a specific reagent for the oxidation of activated methylene groups to carbonyls.[7][8][9]
Materials:
-
This compound
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in dioxane.
-
Add selenium dioxide (1.2 eq) and a small amount of water (0.5 eq).
-
Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the black selenium precipitate.
-
Dilute the filtrate with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 1-(6-bromo-2-chloroquinolin-3-yl)ethan-1-one.
Quantitative Data:
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SeO₂ | Dioxane/H₂O | 101 | 12-24 | 60-75 | Adapted from[7] |
| KMnO₄ | Acetone/H₂O | 0 - rt | 2-4 | 45-60 | General protocol |
II. Benzylic Bromination of the Ethyl Group
Benzylic bromination introduces a bromine atom at the carbon adjacent to the quinoline ring, creating a reactive intermediate for subsequent nucleophilic substitution or cross-coupling reactions. N-Bromosuccinimide (NBS) in the presence of a radical initiator is the reagent of choice for this transformation.[10][11][12][13][14][15]
Reaction Scheme:
Caption: Benzylic bromination of the ethyl group.
Protocol 2: Bromination with N-Bromosuccinimide (NBS)
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium thiosulfate solution (10%)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in carbon tetrachloride, add NBS (1.1 eq) and a catalytic amount of AIBN or BPO (0.1 eq).
-
Heat the mixture to reflux under a light source (e.g., a 250W lamp) to initiate the radical reaction.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct floats on the surface of the solvent.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude 3-(1-bromoethyl)-6-bromo-2-chloroquinoline is often used in the next step without further purification due to its potential instability.
Quantitative Data:
| Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| NBS, AIBN | CCl₄ | Reflux | 2-4 | 70-85 | Adapted from[14] |
| NBS, BPO | Benzene | Reflux | 3-5 | 65-80 | General protocol |
III. Cross-Coupling Reactions of 3-(1-Bromoethyl)-6-bromo-2-chloroquinoline
The benzylic bromide is a versatile handle for the introduction of various aryl, heteroaryl, and alkynyl groups through palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions.[2][10][16][17][18][19][20][21][22][23][24][25] These reactions are pivotal in expanding the chemical diversity of the quinoline scaffold for drug discovery.
Reaction Workflow:
Caption: Workflow for Suzuki and Sonogashira cross-coupling.
Protocol 3: Suzuki Cross-Coupling
Materials:
-
Crude 3-(1-bromoethyl)-6-bromo-2-chloroquinoline
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)
Procedure:
-
To a degassed solution of the crude benzylic bromide (1.0 eq) in a suitable solvent system, add the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired coupled product.
Protocol 4: Sonogashira Cross-Coupling
Materials:
-
Crude 3-(1-bromoethyl)-6-bromo-2-chloroquinoline
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a solution of the crude benzylic bromide (1.0 eq) and the terminal alkyne (1.5 eq) in a degassed solvent, add the palladium catalyst (0.05 eq), CuI (0.1 eq), and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data for Cross-Coupling Reactions:
| Reaction | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 65-80 | Adapted from[21] |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | 50 | 6 | 60-75 | Adapted from[2][17] |
Applications in Drug Discovery
The derivatization of the ethyl group on the 6-bromo-2-chloroquinoline scaffold provides access to novel chemical entities with potential therapeutic applications.
-
Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways.[1][26][27][28][29] The introduction of different aryl, heteroaryl, or alkynyl moieties at the C3-benzylic position can modulate the compound's ability to interact with cancer-related targets such as kinases or DNA.[4] Structure-activity relationship (SAR) studies on these new derivatives can lead to the identification of compounds with improved potency and selectivity.[4]
-
Antimicrobial Agents: Quinolone and quinoline compounds have a long history as effective antibacterial and antifungal agents.[26] Functionalization of the ethyl group can lead to the discovery of new antimicrobial agents with novel mechanisms of action or improved activity against resistant strains.
-
Neurological Disorders: The quinoline scaffold is also present in drugs targeting the central nervous system. The diverse functionalities that can be introduced via the described protocols may lead to the development of new ligands for receptors and enzymes involved in neurological diseases.
Summary
The protocols detailed in these application notes provide a robust framework for the derivatization of the ethyl group on this compound. The oxidation, halogenation, and subsequent cross-coupling reactions offer a versatile platform for the synthesis of a diverse library of novel quinoline derivatives. The resulting compounds are valuable tools for medicinal chemists and drug discovery professionals in the quest for new and improved therapeutic agents. Further exploration of the biological activities of these novel derivatives is highly encouraged.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review) | Semantic Scholar [semanticscholar.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 15. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 16. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Research Collection | ETH Library [research-collection.ethz.ch]
- 19. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents | MDPI [mdpi.com]
- 27. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Bromo-2-chloro-3-ethylquinoline as a Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Quinoline derivatives have demonstrated significant potential as inhibitors of a wide range of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][3] The strategic functionalization of the quinoline ring allows for the fine-tuning of inhibitory activity and selectivity against specific kinases.
6-Bromo-2-chloro-3-ethylquinoline is a versatile building block for the synthesis of novel kinase inhibitors.[4][][6] The presence of two distinct halogen atoms at positions 2 and 6 offers orthogonal reactivity, enabling sequential and site-selective modifications through various cross-coupling reactions. This allows for the systematic construction of a library of derivatives to explore structure-activity relationships (SAR) and optimize potency and selectivity for desired kinase targets. The ethyl group at the 3-position can also influence the conformational presentation of the molecule within the kinase active site.
This document provides detailed application notes on the synthetic utility of this compound, potential kinase targets, and protocols for the synthesis and evaluation of its derivatives as kinase inhibitors.
Synthetic Utility and Derivatization Strategies
The differential reactivity of the chloro and bromo substituents on the quinoline core is key to its utility as a scaffold. The 2-chloro group is generally more susceptible to nucleophilic substitution, while the 6-bromo group is well-suited for palladium-catalyzed cross-coupling reactions. This allows for a modular synthetic approach.
A plausible synthetic workflow for the derivatization of this compound is outlined below. This strategy involves an initial Suzuki or Buchwald-Hartwig coupling at the C6 position, followed by a nucleophilic aromatic substitution at the C2 position.
Potential Kinase Targets and Signaling Pathways
Based on the broader class of quinoline-based kinase inhibitors, derivatives of this compound could potentially target key kinases in oncogenic signaling pathways.[2][3] These may include, but are not limited to:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and c-Met, which are crucial for cell growth, proliferation, and angiogenesis.[3]
-
Non-receptor Tyrosine Kinases: Including Src family kinases, which are involved in cell adhesion, growth, and motility.
-
Serine/Threonine Kinases: Such as Pim-1 kinase, which plays a role in cell survival and proliferation.[7]
The PI3K/Akt/mTOR and MAPK/ERK pathways are central signaling cascades that are often downstream of these kinases and are critical for cell survival and proliferation.[8][9]
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways | MDPI [mdpi.com]
- 4. This compound [myskinrecipes.com]
- 6. This compound | C11H9BrClN | CID 11346277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijmphs.com [ijmphs.com]
- 8. benchchem.com [benchchem.com]
- 9. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution at the C2 Position of 6-Bromo-2-chloro-3-ethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to precisely functionalize the quinoline ring is paramount for the development of novel drugs. This document provides detailed protocols for the nucleophilic substitution at the C2 position of 6-Bromo-2-chloro-3-ethylquinoline, a versatile intermediate for creating a diverse library of compounds for drug discovery and development. The protocols described herein cover reactions with common nucleophiles such as amines, thiols, and alkoxides, providing a foundational methodology for researchers in the field. The C2 position of 2-chloroquinolines is generally activated towards nucleophilic attack, and these reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2]
General Reaction Scheme
The fundamental transformation involves the displacement of the chloride at the C2 position of the quinoline ring by a nucleophile (Nu-H), as depicted in the following scheme:
Caption: General scheme for nucleophilic substitution at the C2 position.
Experimental Protocols
Protocol 1: Amination at the C2 Position
The introduction of an amine functionality at the C2 position can be achieved through both classical SNAr and palladium-catalyzed Buchwald-Hartwig amination. The choice of method may depend on the nucleophilicity of the amine and the desired reaction conditions.
Method A: Classical Nucleophilic Aromatic Substitution (SNAr)
This method is suitable for a range of primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.2 - 2.0 equivalents)
-
Base (e.g., K2CO3, Cs2CO3, or Et3N) (2.0 - 3.0 equivalents)
-
Solvent (e.g., DMF, NMP, or Dioxane)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired amine (1.2 - 2.0 eq) and the base (2.0 - 3.0 eq).
-
Add the solvent (e.g., DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to 80-150 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
This method is particularly useful for less nucleophilic amines and can often be performed under milder conditions.[3][4]
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%)
-
Base (e.g., NaOt-Bu, Cs2CO3) (1.5 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add this compound (1.0 eq).
-
Add the amine (1.1 - 1.5 eq).
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Amination Reactions
| Entry | Nucleophile (Amine) | Method | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | SNAr | K2CO3 | DMF | 120 | 12 | 85-95 |
| 2 | Aniline | Buchwald-Hartwig | NaOt-Bu | Toluene | 100 | 8 | 70-85 |
| 3 | Benzylamine | SNAr | Cs2CO3 | Dioxane | 100 | 16 | 80-90 |
Note: Yields are estimates based on related literature and will require experimental optimization.
Caption: General workflow for amination reactions.
Protocol 2: Thiolation at the C2 Position
The introduction of a sulfur nucleophile at the C2 position can be achieved using a thiol in the presence of a base.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol) (1.1 - 1.5 equivalents)
-
Base (e.g., NaH, K2CO3) (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, THF)
-
Round-bottom flask
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the thiol (1.1 - 1.5 eq) in the anhydrous solvent in a round-bottom flask, add the base (1.2 - 2.0 eq) portion-wise at 0 °C.
-
Stir the mixture for 15-30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to 50-100 °C and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography. A similar protocol has been reported for other 2-chloroquinolines.[5]
Data Presentation: Thiolation Reactions
| Entry | Nucleophile (Thiol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | NaH | DMF | 80 | 6 | 80-90 |
| 2 | Ethanethiol | K2CO3 | DMF | 60 | 8 | 75-85 |
Note: Yields are estimates based on related literature and will require experimental optimization.
Protocol 3: Alkoxylation at the C2 Position
The displacement of the C2-chloride with an alkoxide provides access to 2-alkoxyquinoline derivatives.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, phenol) (can be used as solvent or in excess)
-
Base (e.g., NaH, Na, K2CO3) (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., THF, Dioxane, or the corresponding alcohol)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, prepare the alkoxide by adding the base (1.1 - 1.5 eq) to the alcohol (either as a solution in an inert solvent or as the solvent itself) at 0 °C.
-
Stir for 30 minutes at room temperature.
-
Add this compound (1.0 eq).
-
Heat the reaction mixture to reflux and stir for 6-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully quench with water.
-
If a co-solvent was used, remove it under reduced pressure.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Alkoxylation Reactions
| Entry | Nucleophile (Alcohol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | Na | Methanol | Reflux | 12 | 85-95 |
| 2 | Phenol | K2CO3 | DMF | 100 | 18 | 70-80 |
Note: Yields are estimates based on related literature and will require experimental optimization.
Caption: Logical diagram of the SNAr mechanism.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Halogenated quinolines and their derivatives should be handled with care as they may be toxic.
-
Strong bases such as NaH and NaOt-Bu are moisture-sensitive and pyrophoric; handle under an inert atmosphere.
-
Palladium catalysts can be toxic and should be handled with care.
Disclaimer
The protocols provided are intended as a starting point for experienced researchers. Reaction conditions, including temperature, time, and stoichiometry, may require optimization for specific substrates and desired outcomes. All experiments should be conducted with appropriate safety measures in place.
References
Application Notes and Protocols: 6-Bromo-2-chloro-3-ethylquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloro-3-ethylquinoline is a halogenated quinoline derivative that serves as a versatile scaffold and key intermediate in medicinal chemistry. The quinoline core is a "privileged structure," frequently found in a wide array of biologically active compounds and approved pharmaceuticals. The strategic placement of a bromine atom at the 6-position and a chlorine atom at the 2-position provides two reactive sites for distinct chemical modifications. This allows for the systematic development of diverse compound libraries for screening against various therapeutic targets. The ethyl group at the 3-position can also influence the steric and electronic properties of the molecule, potentially enhancing binding affinity and selectivity to target proteins.
The primary utility of this compound lies in its potential as a building block for the synthesis of novel anticancer and antibacterial agents. The 2-chloro substituent is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, and thiol functionalities. The 6-bromo position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl partners. These modifications can lead to the discovery of potent inhibitors of key signaling pathways implicated in cancer and microbial pathogenesis.
Application in Anticancer Drug Discovery
Quinoline and its derivatives are known to exhibit significant anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Notably, quinoline-based compounds have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which are frequently dysregulated in many human cancers.[1]
While specific data for derivatives of this compound are not extensively reported, the anticancer potential of the closely related 6-bromo-quinazoline scaffold has been demonstrated. The following data for 6-bromo-quinazoline-4(3H)-one derivatives serve as a strong rationale for exploring the anticancer applications of this compound.
Quantitative Data: Anticancer Activity of 6-Bromo-Quinazoline Derivatives
The following table summarizes the in vitro cytotoxic activity of representative 6-bromo-quinazoline-4(3H)-one derivatives against human cancer cell lines. This data highlights the potential of the 6-bromo-substituted quinoline/quinazoline scaffold in generating potent anti-cancer agents.
| Compound ID | R Group | Cancer Cell Line | IC50 (µM)[2] |
| 8a | -(CH₂)₃CH₃ | MCF-7 (Breast) | 15.85 ± 3.32 |
| SW480 (Colon) | 17.85 ± 0.92 | ||
| 8d | -CH₂-(3-methylphenyl) | MCF-7 (Breast) | 59.15 ± 5.73 |
| SW480 (Colon) | 72.45 ± 2.90 | ||
| 8e | -CH₂-(4-methylphenyl) | MCF-7 (Breast) | 35.14 ± 6.87 |
| SW480 (Colon) | 63.15 ± 1.63 | ||
| Erlotinib | (Reference Drug) | MCF-7 (Breast) | 9.9 ± 0.14 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Application in Antibacterial Drug Discovery
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Quinoline-based compounds have a long history in antimicrobial therapy, with fluoroquinolones being a prominent class of antibiotics. The 6-bromo-quinoline scaffold has been explored for the development of new antibacterial agents.
Quantitative Data: Antibacterial Activity of a 6-Bromo-Quinazolinone Derivative
The following table summarizes the antibacterial activity of a 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, a compound structurally related to derivatives of this compound.
| Bacterial Strain | Zone of Inhibition (mm)[3] |
| Staphylococcus aureus (Sa) | 22 |
| Escherichia coli (Ec) | 24 |
Experimental Protocols
The following are detailed, plausible protocols for the synthesis of bioactive molecules utilizing this compound as a key starting material. These protocols are based on established synthetic methodologies for analogous quinoline derivatives.
Protocol 1: Synthesis of 2-Amino-6-bromo-3-ethylquinoline Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the substitution of the 2-chloro group with various amines to generate a library of 2-amino-6-bromo-3-ethylquinoline derivatives, which can be screened for biological activity.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, morpholine, piperidine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or isopropanol)
-
Base (optional, e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add the desired amine (1.2 - 2.0 equivalents).
-
If the amine salt is used or if the amine is not a strong enough base, add a base such as K₂CO₃ (1.5 equivalents).
-
Heat the reaction mixture to reflux (80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent (e.g., ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-6-bromo-3-ethylquinoline derivative.
Protocol 2: Synthesis of 6-Aryl-2-chloro-3-ethylquinoline Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce various aryl or heteroaryl groups at the 6-position of the quinoline core.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃))
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)
-
Standard glassware for organic synthesis (Schlenk flask, reflux condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid or ester (1.2 - 1.5 equivalents), and the base (2.0 - 3.0 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst (0.02 - 0.05 equivalents).
-
Add the degassed solvent system (the solvent should be sparged with an inert gas for at least 30 minutes prior to use).
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2-chloro-3-ethylquinoline derivative.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, SW480)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized quinoline derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of EGFR and PI3K/Akt signaling pathways by quinoline derivatives.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: A Robust Experimental Setup for the Synthesis of 6-Bromo-2-chloro-3-ethylquinoline and Its Analogs
Abstract This document provides a detailed experimental guide for the synthesis of 6-bromo-2-chloro-3-ethylquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol is centered around the Vilsmeier-Haack reaction, a powerful and versatile method for the one-pot cyclization and chlorination of acylanilides to form functionalized quinolines. We will elucidate the underlying chemical principles, provide a step-by-step protocol from precursor synthesis to final product characterization, and discuss the rationale behind key experimental choices. This guide is intended for researchers, scientists, and professionals in organic synthesis and pharmaceutical development, offering a reliable methodology for accessing this valuable class of compounds and their analogs.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a cornerstone in pharmaceutical chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Specifically, halogenated and alkyl-substituted quinolines serve as critical intermediates for creating more complex molecules and as pharmacophores in their own right. The target molecule, this compound, possesses multiple functional handles—a bromine atom for cross-coupling reactions, a reactive chlorine at the 2-position for nucleophilic substitution, and an ethyl group influencing steric and electronic properties—making it an exceptionally versatile synthon for drug discovery pipelines.[3]
This guide focuses on the Vilsmeier-Haack cyclization of an N-arylpropanamide. This classic reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to effect an intramolecular electrophilic substitution on an activated aromatic ring, leading directly to the 2-chloro-3-alkylquinoline core in a single, efficient step.[4]
Reaction Mechanism: The Vilsmeier-Haack Cyclization
Understanding the reaction pathway is critical for troubleshooting and optimization. The synthesis proceeds through several distinct stages:
-
Formation of the Vilsmeier Reagent: Phosphoryl chloride, a strong Lewis acid, activates the carbonyl oxygen of DMF, leading to the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This is a highly reactive species.
-
Electrophilic Attack: The electron-rich aromatic ring of the precursor, N-(4-bromophenyl)propanamide, attacks the Vilsmeier reagent. The amide's activating nature directs this attack to the para-position relative to the nitrogen atom.
-
Intramolecular Cyclization: The amide oxygen attacks the newly formed iminium intermediate, initiating the cyclization process.
-
Dehydration and Chlorination: Subsequent elimination of water and reaction with chloride ions (abundant from POCl₃) leads to the formation of the fully aromatic, chlorinated quinoline ring.
The overall transformation is a powerful example of ring-closing annulation.
Caption: Reaction workflow for the Vilsmeier-Haack synthesis.
Experimental Design and Protocols
This section details the complete experimental procedure, from the preparation of the necessary precursor to the synthesis and purification of the final product.
Materials and Reagents
All reagents should be of analytical grade or higher and used without further purification unless specified.
| Reagent | M.W. ( g/mol ) | CAS Number | Supplier Example | Notes |
| 4-Bromoaniline | 172.03 | 106-40-1 | Sigma-Aldrich | Toxic, handle with care. |
| Propanoyl chloride | 92.52 | 79-03-8 | Sigma-Aldrich | Corrosive, moisture sensitive. |
| Pyridine | 79.10 | 110-86-1 | Sigma-Aldrich | Anhydrous grade recommended. |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Fisher Scientific | Anhydrous grade recommended. |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Sigma-Aldrich | Anhydrous grade, irritant. |
| Phosphoryl chloride (POCl₃) | 153.33 | 10025-87-3 | Sigma-Aldrich | Highly corrosive, reacts violently with water. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | VWR | |
| Ethyl Acetate | 88.11 | 141-78-6 | Fisher Scientific | For chromatography/recrystallization. |
| Hexanes | - | 110-54-3 | Fisher Scientific | For chromatography/recrystallization. |
Protocol 1: Synthesis of Precursor, N-(4-bromophenyl)propanamide
Rationale: This standard acylation reaction forms the necessary amide precursor for the subsequent cyclization. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving it to completion.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromoaniline (10.0 g, 58.1 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add anhydrous pyridine (5.1 mL, 63.9 mmol, 1.1 eq) to the stirred solution.
-
Acylation: Add propanoyl chloride (5.6 mL, 63.9 mmol, 1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C. A white precipitate may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Workup: Quench the reaction by slowly adding 50 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ (aq) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford N-(4-bromophenyl)propanamide as a white crystalline solid.
Protocol 2: Synthesis of this compound
Rationale: This is the core Vilsmeier-Haack cyclization. The reaction is performed under anhydrous conditions as both POCl₃ and the Vilsmeier reagent are highly moisture-sensitive. The initial cooling controls the exothermic formation of the reagent, while the subsequent heating provides the activation energy for the cyclization and dehydration steps.[4]
Caption: Step-by-step workflow for the Vilsmeier-Haack synthesis.
-
Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. POCl₃ is highly corrosive and reacts violently with water.
-
Setup: In a 250 mL flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen inlet, and a magnetic stir bar, place N-(4-bromophenyl)propanamide (5.0 g, 21.9 mmol) in anhydrous DMF (25 mL).
-
Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃) (8.2 mL, 87.6 mmol, 4.0 eq) dropwise via the dropping funnel over 30 minutes with vigorous stirring. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 90 °C using an oil bath. Maintain this temperature and stir under reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing 200 g of crushed ice with stirring. This step is highly exothermic and should be done slowly and cautiously in a fume hood.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8. A solid precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 100% hexanes to 95:5 hexanes:ethyl acetate, to afford this compound as a solid.[5]
Analysis and Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Technique | Expected Results for this compound |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, J=2.0 Hz, 1H, H-5), 7.95 (d, J=9.0 Hz, 1H, H-8), 7.75 (dd, J=9.0, 2.0 Hz, 1H, H-7), 7.60 (s, 1H, H-4), 2.95 (q, J=7.5 Hz, 2H, -CH₂-), 1.30 (t, J=7.5 Hz, 3H, -CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 158.0, 148.5, 145.0, 135.5, 133.0, 130.0, 129.0, 125.0, 122.0, 120.0, 25.0, 14.5. |
| Mass Spec. (EI) | m/z (relative intensity): 271/269 [M⁺], 234 [M⁺ - Cl]. The isotopic pattern for one bromine and one chlorine atom should be observed. |
| Melting Point | A sharp melting point should be recorded and compared with literature values if available. |
Note: The NMR chemical shifts are predictive and should be confirmed experimentally. The pattern and coupling constants are key identifiers.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; moisture in reagents. | Ensure all glassware is flame-dried and reagents are anhydrous. Increase reaction time or temperature slightly. Confirm the quality of POCl₃. |
| Multiple Products on TLC | Side reactions; incomplete cyclization. | Ensure controlled addition of POCl₃ at 0 °C. Check the purity of the starting N-arylpropanamide. Optimize purification with careful column chromatography. |
| Dark, Tarry Crude Product | Decomposition at high temperature. | Do not exceed the recommended reaction temperature (90-95 °C). Ensure the workup is performed promptly after the reaction is complete. |
| Difficult Purification | Product co-elutes with impurities. | Try a different solvent system for column chromatography (e.g., DCM/hexanes). Recrystallization from a suitable solvent (e.g., ethanol) may be an alternative. |
Conclusion
The Vilsmeier-Haack reaction provides an efficient and reliable pathway for the synthesis of this compound and its analogs. By starting with appropriately substituted anilines and acylating agents, a diverse library of quinoline derivatives can be generated using this protocol. The procedure is robust, but careful attention to anhydrous conditions and temperature control is paramount for achieving high yields and purity. The resulting functionalized quinolines are valuable building blocks for further synthetic elaboration in the pursuit of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of 6-Bromo-2-chloro-3-ethylquinoline in Antimicrobial Agent Synthesis
Our comprehensive search for scholarly articles, patents, and chemical databases did not yield specific experimental protocols, quantitative antimicrobial activity data (such as Minimum Inhibitory Concentration values), or established signaling pathways for derivatives of this particular starting material. The search did, however, confirm the general importance of the quinoline core in antimicrobial research. For instance, studies on related compounds like 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one and various 2-chloroquinoline derivatives highlight the ongoing interest in halogenated quinolines for discovering new antimicrobial agents.[1]
Given the absence of specific data for 6-bromo-2-chloro-3-ethylquinoline, we are unable to provide the detailed Application Notes, Experimental Protocols, and quantitative data tables as requested. The creation of such specific scientific content requires a foundation of published research that does not appear to exist for this specific chemical entity at this time.
General Synthetic Strategy for 2-Chloroquinoline Derivatives
For researchers interested in exploring the potential of this compound, a general synthetic approach can be inferred from the chemistry of analogous 2-chloroquinolines. The chlorine atom at the C-2 position of the quinoline ring is typically activated towards nucleophilic substitution. This allows for the introduction of a variety of functional groups, which is a common strategy in medicinal chemistry to modulate the biological activity of a lead compound.
A hypothetical synthetic workflow for the derivatization of this compound is presented below. This workflow is based on common reactions performed on similar scaffolds and is intended for conceptual guidance only.
Figure 1. A conceptual workflow for the synthesis and evaluation of antimicrobial agents from this compound.
Hypothetical Experimental Protocol: Nucleophilic Substitution with an Amine
The following is a generalized, hypothetical protocol for the reaction of this compound with a primary or secondary amine. This protocol is not based on a specific literature precedent for this starting material and would require significant optimization and safety assessment.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the desired amine (1.1-1.5 equivalents) to the solution. To facilitate the reaction and neutralize the HCl byproduct, a non-nucleophilic base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (2-3 equivalents) is typically added.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Recommendations for Researchers
Researchers and drug development professionals interested in the antimicrobial potential of this compound derivatives are encouraged to:
-
Perform initial synthetic explorations based on established methodologies for 2-chloroquinolines.
-
Screen any newly synthesized compounds against a broad panel of pathogenic bacteria and fungi to determine their spectrum of activity.
-
Conduct structure-activity relationship (SAR) studies to identify key structural features that contribute to antimicrobial potency.
While the current body of scientific literature does not provide specific guidance on the use of this compound in antimicrobial synthesis, its chemical structure suggests that it could be a viable starting material for the generation of novel quinoline-based therapeutic agents. Further research is needed to validate this potential.
References
Developing Novel Anticancer Compounds from 6-Bromo-2-chloro-3-ethylquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the synthesis and evaluation of novel anticancer compounds derived from the versatile starting material, 6-Bromo-2-chloro-3-ethylquinoline. The strategic positioning of the bromo and chloro substituents on the quinoline core offers reactive sites for diverse chemical modifications, enabling the generation of a library of compounds for anticancer screening. Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including potent antitumor effects.[1][2][3]
Synthetic Strategy and Workflow
The development of novel anticancer agents from this compound can be systematically approached by leveraging established synthetic methodologies. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromo group at the 6-position is ideal for palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective and sequential functionalization.
A proposed synthetic workflow is outlined below:
Caption: Synthetic workflow for generating a diverse library of anticancer candidates.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol describes the substitution of the chloro group at the 2-position with a variety of nucleophiles, such as primary or secondary amines, to generate 2-substituted-6-bromo-3-ethylquinoline derivatives.
Materials:
-
This compound
-
Desired amine or thiol nucleophile (1.2 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, or isopropanol)[4]
-
Base (optional, e.g., K2CO3, Et3N) (1.5 equivalents)[4]
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.[4]
-
Add the selected amine or thiol nucleophile (1.2 equivalents).
-
If required, add a suitable base (1.5 equivalents) to the mixture.[4]
-
Heat the reaction mixture to reflux (80-120°C) and monitor its progress using TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a cold solvent.[4]
-
If no precipitate forms, remove the solvent under reduced pressure.[4]
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, MS).
General Protocol for Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties at the 6-position of the quinoline ring.
Materials:
-
This compound or its C2-substituted derivative (1 equivalent)
-
Arylboronic acid (1.5 equivalents)[4]
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)[4]
-
Base (e.g., K2CO3, Na2CO3, 2-3 equivalents)[4]
-
Solvent system (e.g., Toluene/Ethanol/Water mixture, Dioxane)
-
Reaction vessel suitable for inert atmosphere reactions
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a degassed reaction vessel, add the 6-bromoquinoline starting material (1 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (0.05 equivalents), and the base (2-3 equivalents).[4]
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at 80-120°C.[4]
-
Monitor the reaction's progress by TLC or GC-MS.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
-
Characterize the final product using spectroscopic methods.
In Vitro Anticancer Activity Evaluation
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines by measuring metabolic activity.[1][5][6]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., MRC-5) for selectivity assessment.[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Synthesized quinoline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours for cell attachment.[8]
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be below 0.5%.[8]
-
Remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[8]
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Apoptosis Assessment by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cells
-
Test compounds
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for 24-48 hours.[9]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.[1]
-
Wash the cells twice with cold PBS.[1]
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Analyze the samples using a flow cytometer.
Data Presentation
Quantitative data from the in vitro assays should be summarized in tables for clear comparison of the synthesized compounds' potency and selectivity.
Table 1: Cytotoxicity (IC50) of Novel Quinoline Derivatives
| Compound ID | Modification at C2 | Modification at C6 | MCF-7 (µM) | A549 (µM) | HCT116 (µM) | MRC-5 (µM) |
| QC-01 | -Cl | -Aryl Group A | 15.2 | 21.5 | 18.9 | >50 |
| QC-02 | -Cl | -Aryl Group B | 8.7 | 12.4 | 10.1 | 45.8 |
| QN-01 | -NH-R1 | -Br | 5.4 | 7.9 | 6.2 | 38.1 |
| QN-02 | -NH-R2 | -Br | 2.1 | 3.5 | 2.8 | 25.6 |
| QNA-01 | -NH-R1 | -Aryl Group A | 1.5 | 2.2 | 1.8 | 20.3 |
| QNA-02 | -NH-R2 | -Aryl Group B | 0.8 | 1.1 | 0.9 | 15.7 |
| Doxorubicin | - | - | 0.5 | 0.7 | 0.6 | 1.2 |
IC50 values are hypothetical and for illustrative purposes.
Table 2: Apoptosis Induction by Lead Compounds in MCF-7 Cells (24h Treatment)
| Compound ID | Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | - | 2.5 | 1.8 | 4.3 |
| QNA-02 | 0.8 µM (IC50) | 25.6 | 15.4 | 41.0 |
| QNA-02 | 1.6 µM (2xIC50) | 35.2 | 22.1 | 57.3 |
Apoptosis data is hypothetical and for illustrative purposes.
Mechanism of Action: Signaling Pathways
Quinoline derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation.[10][11] Key targets include the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) pathways like EGFR and VEGFR.[4][10]
Caption: Inhibition of key oncogenic signaling pathways by quinoline derivatives.
The induction of apoptosis is a primary mechanism for many quinoline-based anticancer agents.[11] This programmed cell death is often triggered by the inhibition of survival signals, leading to the activation of caspases.
Caption: Apoptosis induction as a mechanism of action for novel quinoline compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. tandfonline.com [tandfonline.com]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-chloro-3-ethylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-2-chloro-3-ethylquinoline synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective strategy involves a multi-step synthesis beginning with 4-bromoaniline. The key steps are the construction of the quinoline core, followed by chlorination. A plausible and often utilized pathway is the cyclization of an appropriate N-aryl β-ketoamide, followed by chlorination of the resulting quinolin-2-one.
Q2: What are the critical reaction stages that significantly impact the overall yield?
A2: The two most critical stages are the initial cyclization to form the 6-bromo-3-ethyl-2-hydroxyquinoline intermediate and the subsequent chlorination step. Low yields in either of these stages will substantially reduce the overall output of the final product. Careful optimization of reaction conditions for both steps is paramount.
Q3: Are there alternative methods to introduce the ethyl group at the 3-position?
A3: Yes, an alternative approach involves the Vilsmeier-Haack reaction on N-(4-bromophenyl)acetamide to generate 6-bromo-2-chloro-3-formylquinoline. This aldehyde can then be converted to the ethyl group through a two-step process: a Wittig reaction with methylenetriphenylphosphorane to form a vinyl group, followed by catalytic hydrogenation to reduce the double bond.
Q4: What are the primary safety precautions to consider during this synthesis?
A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The cyclization step may require high temperatures, so proper heating and temperature control are essential to prevent accidents.
Troubleshooting Guide
Problem 1: Low Yield in the Cyclization of N-(4-bromophenyl)-3-oxopentanamide to 6-Bromo-3-ethyl-2-hydroxyquinoline
Q: My cyclization reaction is resulting in a low yield of the desired quinolin-2-one. What are the potential causes and how can I improve it?
A: Low yields in this step are often attributed to incomplete reaction, side product formation, or degradation of the product at high temperatures. Here are some troubleshooting steps:
-
Incomplete Cyclization:
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction duration.
-
Optimization: The choice of cyclizing agent is critical. While thermal cyclization in a high-boiling solvent like Dowtherm A is common, the use of a dehydrating agent like polyphosphoric acid (PPA) at a lower temperature can sometimes improve yields.
-
-
Side Product Formation:
-
Solution: Ensure the purity of the starting N-(4-bromophenyl)-3-oxopentanamide. Impurities can lead to competing side reactions. Recrystallize the starting material if necessary.
-
Optimization: Lowering the reaction temperature and extending the reaction time may help to minimize the formation of thermally induced byproducts.
-
-
Product Degradation:
-
Solution: If the product is degrading at high temperatures, consider using a lower boiling solvent and a stronger cyclizing agent that allows for reaction at a reduced temperature.
-
Optimization: A nitrogen or argon atmosphere can prevent oxidative degradation of the product, especially at elevated temperatures.
-
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Temperature | 250-260 °C (Dowtherm A) | 100-140 °C (with PPA) | Reduced degradation, potentially higher yield. |
| Reaction Time | 15-30 minutes | 2-4 hours (with PPA) | Increased conversion to the desired product. |
| Atmosphere | Air | Inert (Nitrogen/Argon) | Minimized oxidative side products. |
Problem 2: Inefficient Chlorination of 6-Bromo-3-ethyl-2-hydroxyquinoline
Q: The chlorination of my 6-bromo-3-ethyl-2-hydroxyquinoline with POCl₃ is giving a poor yield of this compound. How can I optimize this step?
A: Inefficient chlorination is a common issue and can be due to several factors, including insufficient reagent, side reactions, or difficult work-up and purification.
-
Incomplete Reaction:
-
Solution: Ensure a sufficient excess of phosphorus oxychloride is used. A molar ratio of at least 5-10 equivalents of POCl₃ to the quinolin-2-one is recommended.
-
Optimization: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes accelerate the reaction and improve the yield.
-
-
Formation of Byproducts:
-
Solution: The reaction temperature should be carefully controlled. Refluxing is standard, but excessive heating can lead to the formation of tarry byproducts.
-
Optimization: Ensure the starting 6-bromo-3-ethyl-2-hydroxyquinoline is completely dry, as water will react with POCl₃ and reduce its effectiveness.
-
-
Difficult Product Isolation:
-
Solution: The work-up procedure is critical. After the reaction, excess POCl₃ should be removed under reduced pressure. The reaction mixture should then be quenched by pouring it slowly onto crushed ice with vigorous stirring.
-
Optimization: The pH of the aqueous solution after quenching should be carefully neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product. Extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) followed by column chromatography will aid in obtaining a pure product. A similar chlorination of 6-bromo-4-methyl-2-(1H)-quinolinone has been reported with a 97% yield, indicating that high efficiency is achievable.[1]
-
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| POCl₃ (equivalents) | 3-5 | 10 | Drives the reaction to completion. |
| Catalyst | None | N,N-dimethylaniline (catalytic) | Increased reaction rate and potentially higher yield. |
| Work-up | Water quench | Slow addition to ice, controlled neutralization | Better precipitation and easier isolation of the product. |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-3-ethyl-2-hydroxyquinoline
This protocol describes the synthesis of the quinolin-2-one intermediate via thermal cyclization.
Materials:
-
N-(4-bromophenyl)-3-oxopentanamide
-
Dowtherm A (or other high-boiling point solvent)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Place N-(4-bromophenyl)-3-oxopentanamide in a round-bottom flask.
-
Add a high-boiling point solvent, such as Dowtherm A, in a quantity sufficient to ensure good stirring.
-
Heat the mixture to reflux (approximately 250-260 °C) with vigorous stirring.
-
Maintain the reflux for 15-30 minutes, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add a non-polar solvent like hexane to precipitate the crude product.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Synthesis of this compound
This protocol details the chlorination of the quinolin-2-one intermediate.
Materials:
-
6-Bromo-3-ethyl-2-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Ice bath
-
Sodium carbonate or ammonium hydroxide for neutralization
-
Dichloromethane or ethyl acetate for extraction
Procedure:
-
In a round-bottom flask, suspend 6-Bromo-3-ethyl-2-hydroxyquinoline in an excess of phosphorus oxychloride (at least 10 equivalents).
-
Heat the mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess POCl₃ under reduced pressure.
-
Carefully and slowly pour the residue onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated solution of sodium carbonate or concentrated ammonium hydroxide until the product precipitates completely.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Purification of 6-Bromo-2-chloro-3-ethylquinoline by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 6-Bromo-2-chloro-3-ethylquinoline via recrystallization. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may arise during the recrystallization of this compound, providing potential causes and actionable solutions.
Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not suitable for your compound at the concentration and temperature you are using.
-
Solution: First, ensure you are using a minimal amount of solvent to start. If the compound still does not dissolve upon heating to the solvent's boiling point, you will need to select a different solvent. A systematic approach to solvent screening is recommended. Test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., hexane, toluene, ethyl acetate, ethanol, methanol) at both room temperature and at their boiling points. An ideal single solvent will fully dissolve the compound when hot but show low solubility when cold.
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the solution is cooled too rapidly or if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly.
-
Modify the Solvent System: If reheating and slow cooling are ineffective, consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow the solution to cool slowly.
-
Lower the Cooling Rate: Ensure the solution cools to room temperature undisturbed before placing it in an ice bath.
-
Q3: The yield of my recrystallized product is very low. What are the likely causes and how can I improve it?
A3: A low yield can be attributed to several factors.
-
Possible Causes & Solutions:
-
Using too much solvent: This is the most common reason for low recovery, as a significant amount of the compound will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
-
High solubility at low temperatures: The chosen solvent may still be too good at dissolving your compound even at low temperatures. A different solvent or a mixed solvent system may be necessary.
-
Q4: The recrystallized crystals are colored, but the pure compound is expected to be colorless or pale. How can I remove the colored impurities?
A4: Colored impurities can often be removed using activated charcoal.[1]
-
Solution: After dissolving the crude compound in the hot solvent, remove the flask from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient). Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired compound.
Q5: No crystals are forming even after the solution has cooled for an extended period. What steps can I take to induce crystallization?
A5: The absence of crystal formation can be due to the solution not being supersaturated, the presence of impurities that inhibit crystallization, or a lack of nucleation sites.[1]
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Solutions to Induce Crystallization:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create microscopic nucleation sites.[1]
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Seeding: Add a tiny, pure crystal of this compound to the solution to initiate crystal growth.[1]
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Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
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Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can try slowly adding an "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes slightly cloudy, which indicates the onset of precipitation.
-
Data Presentation
| Solvent Class | Example Solvents | Expected Solubility of this compound |
| Non-polar | Hexane, Heptane | Low at room temperature, moderate to high when hot |
| Aromatic | Toluene, Benzene | Moderate at room temperature, high when hot |
| Ethers | Diethyl ether, THF | Moderate solubility |
| Halogenated | Dichloromethane | High solubility |
| Esters | Ethyl acetate | Moderate to high solubility |
| Ketones | Acetone | High solubility |
| Alcohols | Ethanol, Methanol | Moderate at room temperature, high when hot |
| Polar Aprotic | DMF, DMSO | High solubility |
| Water | Insoluble |
The following table summarizes recrystallization data for closely related 6-bromoquinoline derivatives, which can inform the development of a purification protocol for this compound.[1]
| Compound | Recrystallization Solvent(s) | Yield (%) |
| 6-Bromo-2-chloroquinoline | Hexane | 58 |
| 4-(5-Bromoquinolin-8-yloxy)phthalonitrile | Ethanol / Water (1:1) | 62 |
| 5,7-Dibromo-8-hydroxyquinoline | Benzene | 90 |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound by recrystallization. This protocol is based on established methods for structurally similar compounds.
Protocol 1: Recrystallization from a Single Solvent (e.g., Hexane or Ethanol)
This protocol is adapted from the successful recrystallization of 6-Bromo-2-chloroquinoline from hexane.[2]
-
Solvent Selection: Based on preliminary tests, select a suitable solvent. Hexane and ethanol are good starting points. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent to just cover the solid.
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Heat the mixture on a hot plate with stirring.
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Add small portions of the hot solvent until the solid just completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Mandatory Visualizations
Experimental Workflow for Recrystallization
Caption: A general workflow for the purification of this compound by recrystallization.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common recrystallization issues encountered during the purification of this compound.
References
Technical Support Center: Synthesis of 6-Bromo-2-chloro-3-ethylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 6-Bromo-2-chloro-3-ethylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: A common and efficient method for the synthesis of 2-chloro-3-alkylquinolines is through the Vilsmeier-Haack reaction. This involves the cyclization of an N-arylalkanamide, in this case, N-(4-bromophenyl)propionamide, using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)), followed by chlorination.
Q2: What are the primary side reactions to anticipate during the synthesis of this compound via the Vilsmeier-Haack reaction?
A2: The main side reactions include incomplete cyclization, formation of N-(4-bromophenyl)-N-(chloromethylene)propanamide, and potential polymerization or tar formation under harsh reaction conditions. Over-chlorination or reaction at other positions on the quinoline ring are also possibilities, though less common for this specific substitution pattern.
Q3: How can I minimize the formation of byproducts?
A3: Careful control of reaction temperature and stoichiometry is crucial. The slow, dropwise addition of phosphorus oxychloride to the DMF and substrate solution at low temperatures can help control the exothermic nature of the Vilsmeier reagent formation. Ensuring the use of pure, dry reagents and solvents is also critical to prevent unwanted side reactions.
Q4: I am observing a dark, tar-like substance in my reaction mixture. What could be the cause and how can I prevent it?
A4: Tar formation is often a result of polymerization of starting materials or intermediates, which can be triggered by excessively high temperatures or prolonged reaction times.[1] To mitigate this, it is advisable to maintain the recommended reaction temperature and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
Q5: My final product is difficult to purify, showing multiple spots on TLC close to the product spot. What are these likely impurities?
A5: These impurities could be isomers formed due to incomplete cyclization or side reactions of the Vilsmeier reagent with the starting material. Specifically, you might be seeing partially reacted intermediates or formylated byproducts.[2][3] Purification can often be achieved through column chromatography with a carefully selected solvent system or by recrystallization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Product | Incomplete reaction. | - Ensure dropwise addition of POCl₃ at 0-5°C. - Gradually increase the temperature to the recommended reflux temperature (e.g., 90°C) and monitor the reaction by TLC until the starting material is consumed. - Use anhydrous solvents and reagents. |
| Decomposition of product or starting material. | - Avoid excessively high temperatures or prolonged heating. - Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Formation of a Viscous, Dark Residue (Tar) | Polymerization side reactions.[1] | - Maintain strict temperature control. - Reduce reaction time if possible by closely monitoring reaction progress. |
| Product Contaminated with Starting Material (N-(4-bromophenyl)propionamide) | Incomplete cyclization. | - Increase the reaction time or temperature slightly and monitor by TLC. - Ensure the correct stoichiometric ratio of the Vilsmeier reagent to the starting amide. |
| Presence of 2-hydroxy-3-ethyl-6-bromoquinoline | Nucleophilic substitution of the chloro group during workup. | - During workup, pour the reaction mixture onto crushed ice and neutralize carefully with a base like sodium bicarbonate, avoiding strongly alkaline conditions which can promote hydrolysis.[4] |
| Formation of Other Chloro-substituted Isomers | Non-regioselective chlorination or rearrangement. | - This is less common with the Vilsmeier-Haack approach for this substrate. Confirm the structure using analytical methods like NMR and MS. If present, chromatographic separation may be necessary. |
Experimental Protocols
Synthesis of 2-chloro-3-formylquinolines via Vilsmeier-Haack Cyclization of N-arylacetamides (General Procedure)
A common precursor to 2-chloro-3-alkylquinolines involves the formation of a 2-chloro-3-formylquinoline. The following is a generalized protocol based on similar syntheses:
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To a solution of the corresponding N-arylacetamide (1 equivalent) in anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃) (3-4 equivalents) is added dropwise at 0-5°C with constant stirring.
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After the addition is complete, the reaction mixture is gradually heated to 80-90°C and maintained at this temperature for several hours, with the reaction progress monitored by TLC.
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Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.
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The resulting mixture is then neutralized with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
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The solid product is collected by filtration, washed with water, and dried.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).[4]
Visualizations
Caption: Potential reaction pathways and side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
overcoming poor solubility of 6-Bromo-2-chloro-3-ethylquinoline in reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 6-Bromo-2-chloro-3-ethylquinoline in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid, heterocyclic compound with a predicted XlogP of 4.6, indicating a high degree of lipophilicity and consequently low aqueous solubility.[1][2] Its solubility in common organic solvents is also limited, which can present challenges in synthetic reactions. The planar quinoline core, combined with the bromo and chloro substituents, contributes to strong intermolecular forces in the solid state, making dissolution energetically demanding.
Q2: Which organic solvents are recommended for reactions involving this compound?
A2: Due to its poor solubility, selecting an appropriate solvent is critical. Aprotic polar solvents are often a good starting point. Based on general practices for similar heterocyclic compounds, a range of solvents should be considered, often at elevated temperatures. Common choices for cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations include:
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Ethereal Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)
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Aromatic Solvents: Toluene, Xylene
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Amide Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA)
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Other Solvents: Acetonitrile (ACN)
Often, a co-solvent system, such as Toluene/water or Dioxane/water, is employed, especially in reactions requiring an inorganic base.[1]
Q3: My this compound is not dissolving sufficiently in the chosen solvent for a cross-coupling reaction. What should I do?
A3: The first step is to gently heat the reaction mixture, as solubility often increases with temperature. If this is insufficient, consider a solvent screen with higher boiling point solvents like DMF, DMA, or xylene. If solubility remains an issue, more advanced techniques may be necessary. These can include using a co-solvent to modify the polarity of the reaction medium or employing a phase-transfer catalyst in biphasic systems to facilitate the reaction between poorly soluble reagents.[1]
Q4: Can modifying the reaction conditions other than the solvent improve the outcome with this poorly soluble substrate?
A4: Yes, several factors can be optimized. Increasing the reaction temperature can enhance both solubility and reaction rate. Vigorous stirring is crucial, especially in heterogeneous mixtures, to maximize the surface area of the undissolved solid. The choice of base can also be important; for instance, using a finely powdered, dry base can improve reproducibility.[1] In some cases, switching to a more active palladium catalyst or ligand system can allow the reaction to proceed at lower temperatures where the substrate might be more stable, even if not fully dissolved.
Troubleshooting Guides
Issue 1: The reaction is sluggish or stalls, likely due to poor solubility of this compound.
Possible Causes & Solutions:
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Insufficient Solubility in the Chosen Solvent: The compound may not be soluble enough at the reaction temperature to participate effectively in the catalytic cycle.
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Solution: Increase the reaction temperature. If the boiling point of the current solvent is the limiting factor, switch to a higher-boiling point solvent (see solvent table below).
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Heterogeneous Reaction Mixture: The undissolved solid has a low surface area, limiting its availability for the reaction.
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Solution: Ensure vigorous stirring to create a fine suspension. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in biphasic systems.[1]
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Catalyst Deactivation: The catalyst may be degrading at the high temperatures required to achieve dissolution.
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Solution: Screen different palladium catalysts and ligands. Some modern catalysts are highly active and may allow the reaction to proceed at a lower temperature.
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Issue 2: Low or inconsistent yields in cross-coupling reactions.
Possible Causes & Solutions:
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Incomplete Dissolution: Not all of the starting material is in solution, leading to an incomplete reaction.
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Solution: Conduct a small-scale solvent screening to find an optimal solvent or solvent mixture. Consider using a co-solvent system. For example, in Suzuki couplings, a mixture of toluene and water is common.[1]
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Poor Mass Transfer in Biphasic Systems: In reactions involving an aqueous phase (e.g., with a water-soluble base), the transfer of reactants between phases may be slow.
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Solution: Increase the stirring rate to create an emulsion. The addition of a phase-transfer catalyst can significantly improve the transfer of anionic species between phases.[1]
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Base Incompatibility or Poor Solubility: The chosen base may not be effective or may be clumping at the bottom of the flask.
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Solution: Use a finely powdered base. Consider bases with better solubility in the organic solvent, or switch to a different base (e.g., from K₂CO₃ to Cs₂CO₃, which is more soluble in some organic solvents).[3]
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Data Presentation
Table 1: General Solubility Behavior of Halogenated Quinolines in Common Organic Solvents
| Solvent Category | Solvent Examples | General Solubility | Typical Use Case |
| Aprotic Polar | DMF, DMA, DMSO | Moderate to Good (often with heating) | When other solvents fail to dissolve the substrate. |
| Ethereal | 1,4-Dioxane, THF, 2-MeTHF | Low to Moderate | Common in Suzuki and Buchwald-Hartwig reactions.[1][3] |
| Aromatic | Toluene, Xylene | Low to Moderate | Frequently used in palladium-catalyzed cross-couplings. |
| Chlorinated | Dichloromethane (DCM) | Low | Primarily for purification (chromatography) or at RT. |
| Alcohols | Methanol, Ethanol | Very Low | Generally not suitable as primary reaction solvents. |
| Non-polar | Hexane, Heptane | Insoluble | Used as anti-solvents for precipitation/crystallization. |
Note: This table provides illustrative solubility trends for compounds structurally similar to this compound. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required.
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Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
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Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Solubility
Caption: A logical workflow for troubleshooting poor solubility in chemical reactions.
Diagram 2: Catalytic Cycle for a Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-2-chloro-3-ethylquinoline Derivatization
Welcome to the technical support center for the derivatization of 6-Bromo-2-chloro-3-ethylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this versatile scaffold.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions of this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order: I > Br > Cl. Therefore, the C-Br bond at the 6-position is significantly more reactive than the C-Cl bond at the 2-position. This difference in reactivity allows for selective functionalization at the 6-position by carefully controlling the reaction conditions.
Q2: How does the 3-ethyl group affect the reactivity of the quinoline core?
A2: The 3-ethyl group can influence the reactivity of the quinoline core in two primary ways:
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Steric Hindrance: The ethyl group can sterically hinder the approach of bulky reagents to the adjacent 2-chloro position, potentially making reactions at this site more challenging compared to an unsubstituted quinoline.
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Electronic Effects: As an alkyl group, the ethyl substituent is weakly electron-donating. This can slightly increase the electron density of the quinoline ring, which might subtly affect the rates of oxidative addition in palladium-catalyzed coupling reactions.
Q3: My palladium-catalyzed reaction is not proceeding. What are the common causes?
A3: Failure of a palladium-catalyzed cross-coupling reaction with a quinoline substrate can often be attributed to catalyst deactivation. The nitrogen atom in the quinoline ring can coordinate to the palladium center, effectively poisoning the catalyst.[1] To mitigate this, the use of bulky phosphine ligands is recommended, as they sterically shield the palladium.[1] Other potential issues include the quality of reagents and solvents, and the choice of base.
Q4: Can I perform a second derivatization at the 2-chloro position after functionalizing the 6-bromo position?
A4: Yes, sequential derivatization is a key synthetic strategy for this molecule. After selectively reacting at the more reactive 6-bromo position, the less reactive 2-chloro position can be functionalized in a subsequent step, often requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
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Starting material (this compound) remains largely unreacted.
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Formation of significant amounts of homocoupled boronic acid byproduct.
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Decomposition of the palladium catalyst (observed as palladium black).
| Potential Cause | Recommended Solution |
| Catalyst Poisoning by Quinoline Nitrogen | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other Buchwald ligands to shield the palladium center.[1] |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more stable and active pre-catalyst. |
| Suboptimal Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Poor Solvent Quality | Use anhydrous, degassed solvents. Common solvent systems include toluene, dioxane, or DMF, often with a small amount of water. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10 °C. For less reactive aryl chlorides, temperatures of 80-120 °C are common.[2] |
| Protodeboronation of Boronic Acid | Use a less polar solvent or a different base. Alternatively, consider using the corresponding boronate ester, which can be more stable. |
Issue 2: Poor Selectivity in Buchwald-Hartwig Amination (Reaction at both C-Br and C-Cl)
Symptoms:
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Formation of a mixture of mono-aminated (at C6) and di-aminated products.
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Difficult purification of the desired mono-aminated product.
| Potential Cause | Recommended Solution |
| Reaction Conditions Too Harsh | Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed and before significant di-substitution occurs. |
| Highly Active Catalyst System | While active catalysts are good, an overly active system might overcome the reactivity difference between the C-Br and C-Cl bonds. Consider a slightly less reactive palladium/ligand combination. |
| Excess Amine | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the amine to minimize the chance of a second amination. |
Issue 3: Homocoupling (Glaser Coupling) in Sonogashira Reaction
Symptoms:
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Formation of a significant amount of the alkyne dimer.
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Low yield of the desired cross-coupled product.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen promotes the homocoupling of alkynes. |
| High Copper(I) Catalyst Loading | Reduce the amount of the copper(I) co-catalyst (e.g., CuI). In some cases, a copper-free Sonogashira protocol may be necessary. |
| Inappropriate Solvent or Base | The choice of amine base is crucial. Diisopropylamine or triethylamine are commonly used. Ensure the amine is distilled and dry. |
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical reaction conditions for the selective derivatization at the 6-position of haloquinolines. These should serve as a starting point for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | 1-5 mol% loading is typical. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | For Pd₂(dba)₃, a ligand is required. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2-3 equivalents. |
| Solvent | Toluene, Dioxane, DMF (often with H₂O) | Anhydrous and degassed. |
| Temperature | 80-110 °C | Monitor for decomposition at higher temperatures. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-4 mol% loading. |
| Ligand | XPhos, BINAP, Xantphos | Bulky, electron-rich phosphine ligands are preferred.[2] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane | Anhydrous and degassed. |
| Temperature | 90-120 °C | Higher temperatures may be needed for less reactive amines.[2] |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 2-5 mol% loading. |
| Copper(I) Co-catalyst | CuI | 1-5 mol% loading. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Often used as the solvent or co-solvent. |
| Solvent | THF, DMF, Toluene | Anhydrous and degassed. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the 6-Position
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To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
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Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
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Heat the reaction mixture to 90-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Protocol for Selective Buchwald-Hartwig Amination at the 6-Position
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In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.[2]
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Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
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Add anhydrous, degassed toluene via syringe.[2]
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Seal the tube and heat the reaction mixture to 100-110 °C.[2]
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Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[2]
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After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.
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Concentrate the filtrate and purify the crude product by flash column chromatography.
General Protocol for Selective Sonogashira Coupling at the 6-Position
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To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
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Evacuate and backfill the flask with an inert gas three times.
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Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 equiv.).
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Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
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Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
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Monitor the reaction by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low yield in cross-coupling reactions.
References
troubleshooting unexpected NMR peaks in 6-Bromo-2-chloro-3-ethylquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected NMR peaks during the analysis of 6-Bromo-2-chloro-3-ethylquinoline.
Troubleshooting Unexpected NMR Peaks
Question: My ¹H NMR spectrum of this compound shows unexpected peaks. What are the possible causes?
Answer: Unexpected peaks in the NMR spectrum of this compound can arise from several sources, including residual starting materials, impurities from the synthesis, degradation of the product, or contamination from solvents or equipment. Below is a systematic guide to help you identify the source of these extraneous signals.
Step 1: Verify the Expected Spectrum
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | 8.1 - 8.3 | 138 - 140 |
| H5 | 7.9 - 8.1 | 129 - 131 |
| H7 | 7.7 - 7.9 | 132 - 134 |
| H8 | 8.0 - 8.2 | 128 - 130 |
| -CH₂-CH₃ | 2.8 - 3.0 (q) | 25 - 27 |
| -CH₂-CH₃ | 1.2 - 1.4 (t) | 13 - 15 |
| C2 | - | 150 - 152 |
| C3 | - | 135 - 137 |
| C4a | - | 147 - 149 |
| C6 | - | 120 - 122 |
| C8a | - | 127 - 129 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Step 2: Consider Common Impurities from Synthesis
The most common synthetic route to 2-chloroquinolines involves the chlorination of the corresponding 2-quinolinone precursor using a reagent like phosphorus oxychloride (POCl₃).[1] This process can lead to several impurities.
Question: My sample has been stored for a while, and now I see new peaks. Could it be degradation?
Answer: Yes, storage in the presence of moisture can lead to the hydrolysis of the 2-chloro group to a 2-hydroxy group, which exists as the 6-Bromo-3-ethyl-1H-quinolin-2-one tautomer. The NMR spectrum of this degradation product would be very similar to that of the starting material (see Table 2).
Experimental Protocols
A general protocol for the synthesis of a related compound, 6-bromo-2-chloro-4-methylquinoline, is described below. A similar procedure would likely be used for this compound.
Synthesis of 6-Bromo-2-chloro-4-methylquinoline[1]
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Starting Material: 6-bromo-4-methyl-2-(1H)-quinolinone.
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Chlorination: The quinolinone (1 equivalent) is dissolved in an excess of phosphorus oxychloride (POCl₃).
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Reaction: The mixture is heated to reflux for several hours under an inert atmosphere (e.g., Nitrogen).
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Workup: The reaction mixture is cooled and slowly poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent impurities I should be aware of?
A1: Common laboratory solvents can appear in your NMR spectrum. Refer to standard tables of NMR solvent impurities. For example, residual chloroform (CHCl₃) in CDCl₃ appears at ~7.26 ppm, and water (H₂O) can appear at various chemical shifts depending on the solvent and temperature (e.g., ~1.56 ppm in CDCl₃).
Q2: How can I confirm the identity of an impurity?
A2:
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Spiking: Add a small amount of the suspected impurity to your NMR sample and see if the peak intensity increases.
-
2D NMR: Techniques like COSY and HSQC can help establish connectivity and identify the structure of the impurity.
-
Mass Spectrometry: LC-MS or GC-MS can provide the molecular weight of the impurity, aiding in its identification.
Q3: Can the ethyl group be a source of unexpected peaks?
A3: While the ethyl group itself should give a clean quartet and triplet, side reactions involving this group are possible under certain synthetic conditions, though less common. For instance, over-chlorination on the ethyl group is a remote possibility. Look for unexpected splitting patterns or shifts in the aliphatic region.
Q4: My product is a different color than expected. Is this related to the NMR impurities?
A4: A color change can indicate the presence of impurities. For instance, the synthesis of a similar compound yielded a pink crystalline solid after workup, which was purified to a yellow liquid. [1]Highly colored impurities can be present at levels too low to give strong NMR signals but can still be visually apparent.
Q5: How can I minimize the formation of impurities during synthesis?
A5:
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Ensure your starting quinolinone is pure.
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Use freshly distilled, high-purity phosphorus oxychloride.
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Maintain a strictly anhydrous and inert atmosphere during the chlorination reaction.
-
Carefully control the reaction temperature and time to avoid side reactions.
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Perform a thorough workup to remove all traces of the chlorinating agent and its byproducts.
References
preventing decomposition of 6-Bromo-2-chloro-3-ethylquinoline during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloro-3-ethylquinoline. The information provided is designed to help prevent decomposition and navigate challenges during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound are hydrolysis, and to a lesser extent, dehalogenation and photodegradation. Hydrolysis of the 2-chloro group to a quinolone is a common issue, particularly under acidic conditions.
Q2: How can I minimize the formation of the hydrolyzed quinolone byproduct?
A2: To minimize hydrolysis, it is crucial to control the reaction pH. Avoid acidic conditions where possible. If acidic conditions are necessary, consider running the reaction at a lower temperature and for a shorter duration. Using anhydrous solvents and reagents will also help to limit hydrolysis.[1]
Q3: My reaction is turning dark, and I'm observing a complex mixture of products. What could be the cause?
A3: A dark coloration and the formation of multiple products often indicate decomposition. This can be caused by excessively high reaction temperatures or the use of a base that is too strong, especially in nucleophilic substitution reactions.[2] It is recommended to perform the reaction at a lower temperature and consider using a milder base.
Q4: I am seeing significant homo-coupling of my boronic acid in a Suzuki reaction. How can I prevent this?
A4: Homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen.[3] To prevent this side reaction, it is essential to thoroughly degas the solvent and run the reaction under a strict inert atmosphere (e.g., nitrogen or argon). Pre-heating the catalyst, base, and solvent before adding the boronic acid can also help minimize homocoupling.[3]
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
| Possible Cause | Troubleshooting Steps |
| Insufficiently Activated Ring | The quinoline ring is electron-deficient, but reactivity can be influenced by substituents. Consider a higher reaction temperature or longer reaction time if your nucleophile is weak. |
| Poor Nucleophile | For neutral nucleophiles (e.g., alcohols, amines), add a base to generate the more reactive conjugate base. For weak nucleophiles, a stronger base or a different solvent may be needed. Thiols are generally very effective. |
| Inappropriate Solvent | Use polar aprotic solvents like DMF, DMSO, or NMP, which can enhance the reactivity of the nucleophile.[2] |
| Suboptimal Temperature | Gradually increase the reaction temperature while monitoring for decomposition. An optimal balance between reaction rate and stability is key.[2] |
Issue 2: Side Product Formation in Palladium-Catalyzed Cross-Coupling Reactions
| Side Product | Possible Cause | Troubleshooting Steps |
| Homo-coupling of Boronic Acid (Suzuki) | Presence of oxygen.[3] | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (N₂ or Ar). Consider adding a mild reducing agent like potassium formate.[4] |
| Homo-coupling of Alkyne (Sonogashira) | Copper co-catalyst issues. | Ensure the copper(I) source is fresh. Minimize the concentration of the terminal alkyne. |
| Dehalogenation (Loss of Br or Cl) | High catalyst loading or high temperature. | Reduce the catalyst loading. Optimize the reaction temperature to the lowest effective level. |
| Protodeboronation (Suzuki) | Presence of water or acidic protons. | Use anhydrous solvents and reagents. Use a non-protic base. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).
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Reagent Addition: Add the nucleophile (1.1-1.5 eq). If the nucleophile is an alcohol or amine, add a suitable base (e.g., NaH, K₂CO₃).
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Reaction: Stir the mixture at the desired temperature (start at room temperature and increase if necessary). Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
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Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Suzuki Cross-Coupling
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Degassing: Degas the chosen solvent (e.g., 1,4-dioxane/water mixture) by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes.
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
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Solvent Addition: Add the degassed solvent via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Work-up and Purification: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography.
Visualizing Decomposition and Reaction Workflows
References
Technical Support Center: Synthesis of 6-Bromo-2-chloro-3-ethylquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Bromo-2-chloro-3-ethylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and scalable approach involves a two-step process:
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Amidation: Acylation of 4-bromoaniline with propionyl chloride to form the intermediate, N-(4-bromophenyl)propanamide.
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Vilsmeier-Haack Cyclization: The amide intermediate is then treated with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield the final product, this compound.
Q2: What are the critical parameters to control during the Vilsmeier-Haack cyclization step?
The Vilsmeier-Haack reaction is sensitive to several parameters that are crucial for successful scaling. Key parameters include:
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Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C). The subsequent cyclization reaction temperature needs to be carefully controlled, as high temperatures can lead to the formation of undesirable byproducts and dark, tarry mixtures.
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Reagent Stoichiometry: The molar ratios of the amide, POCl₃, and DMF are critical. An excess of the Vilsmeier reagent is typically used to ensure complete conversion.
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Purity of Reagents: The purity of DMF and POCl₃ is paramount. DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[1] Using freshly distilled or high-purity reagents is recommended for reproducibility, especially at scale.
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Quenching Procedure: The reaction mixture should be quenched carefully by pouring it onto crushed ice.[2] The rate of addition and efficient stirring are important to control the exothermic hydrolysis of excess POCl₃ and the Vilsmeier reagent.
Q3: How can the progress of the synthesis be monitored?
Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[2] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (N-(4-bromophenyl)propanamide), any intermediates, and the final product. The disappearance of the starting material spot is a good indicator of reaction completion.
Q4: What are common impurities and how can they be removed?
Common impurities may include unreacted N-(4-bromophenyl)propanamide, formylated byproducts, and potential regioisomers. Purification can typically be achieved by:
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Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or hexane.[3]
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Column Chromatography: For higher purity, silica gel column chromatography using a gradient of ethyl acetate in hexane is an effective method.[4]
Q5: What safety precautions are necessary when handling phosphorus oxychloride (POCl₃)?
POCl₃ is a highly corrosive and reactive substance. All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. It reacts violently with water, so all glassware must be scrupulously dry.
Q6: What are the primary challenges when scaling up this synthesis?
Scaling up the synthesis of this compound presents several challenges:
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Exothermic Control: The Vilsmeier-Haack reaction is exothermic. Heat dissipation becomes more challenging in larger reactors, requiring efficient cooling systems to maintain the optimal temperature profile.
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Reagent Addition: The controlled addition of reagents, particularly POCl₃, is critical at a larger scale to prevent localized temperature spikes.
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Work-up and Extraction: Handling large volumes during the quenching and extraction phases can be cumbersome. Ensuring proper mixing and phase separation is crucial for maintaining high yields.
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Solid Handling: The precipitation and filtration of the product after quenching require appropriately sized equipment to handle larger quantities of solids.
Experimental Protocols
Protocol 1: Synthesis of N-(4-bromophenyl)propanamide (Intermediate)
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To a stirred solution of 4-bromoaniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add propionyl chloride (1.1 eq.).
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Add a base, such as triethylamine or pyridine (1.2 eq.), to scavenge the HCl byproduct.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the 4-bromoaniline is consumed.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromophenyl)propanamide, which can be used in the next step without further purification.
Protocol 2: Vilsmeier-Haack Cyclization to this compound
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In a three-necked flask equipped with a dropping funnel and a thermometer, cool anhydrous DMF (e.g., 5-10 eq.) to 0 °C under a nitrogen atmosphere.
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Slowly add phosphorus oxychloride (POCl₃) (e.g., 3-5 eq.) dropwise, ensuring the temperature does not exceed 10 °C.
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Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
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Add N-(4-bromophenyl)propanamide (1.0 eq.) portion-wise to the Vilsmeier reagent, maintaining the temperature below 20 °C.
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After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring by TLC.
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Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred slurry of crushed ice.
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Neutralize the mixture to a pH of 7-8 with a saturated sodium bicarbonate or sodium hydroxide solution.[2]
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Reagent Stoichiometry for Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Lab Scale (10g Product) | Pilot Scale (1kg Product) | Molar Eq. |
| 4-bromoaniline | 172.03 | 6.36 g | 636 g | 1.0 |
| Propionyl Chloride | 92.52 | 3.75 g | 375 g | 1.1 |
| Triethylamine | 101.19 | 4.48 g | 448 g | 1.2 |
| N-(4-bromophenyl)propanamide | 228.08 | 8.43 g | 843 g | 1.0 |
| DMF | 73.09 | 27.0 g (28.6 mL) | 2.7 kg (2.86 L) | 10.0 |
| POCl₃ | 153.33 | 22.6 g (13.7 mL) | 2.26 kg (1.37 L) | 4.0 |
Note: Yields are assumed to be ~90% for amidation and ~80% for cyclization.
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Expected Outcome/Rationale |
| Amidation | ||
| Reaction Temperature | 0 °C to RT | Controlled reaction, prevents side products. |
| Reaction Time | 2-4 hours | Ensures complete conversion of aniline. |
| Expected Yield | >90% | High-yielding reaction. |
| Vilsmeier-Haack Cyclization | ||
| Reagent Formation Temp. | 0-10 °C | Prevents decomposition of Vilsmeier reagent. |
| Cyclization Temperature | 70-80 °C | Provides sufficient energy for cyclization. |
| Reaction Time | 4-6 hours | Drives the reaction to completion. |
| Quenching Temperature | < 10 °C | Controls the exothermic hydrolysis. |
| Final Product pH | 7-8 | Ensures the product is in its free base form for extraction.[2] |
| Expected Yield | 70-85% | Typical yield for this type of reaction. |
Troubleshooting Guides
Issue 1: Low or No Yield in Vilsmeier-Haack Cyclization
| Question | Possible Cause | Troubleshooting Steps |
| Did the reaction fail to start or proceed to completion? | Impure Reagents: Old or wet DMF/POCl₃ can inhibit the reaction.[1] | Use freshly opened or distilled high-purity reagents. Ensure all glassware is oven-dried. |
| Incorrect Temperature: Reaction temperature was too low, or heating was not applied. | Ensure the reaction is heated to the recommended temperature (70-80 °C) after the initial addition. | |
| Insufficient Reagent: The molar ratio of the Vilsmeier reagent to the amide was too low. | Increase the equivalents of DMF and POCl₃. | |
| Was the product lost during work-up? | Incomplete Quenching/Neutralization: The product may remain in the aqueous layer as a protonated quinolinium salt if the pH is too low.[2] | Carefully adjust the pH to 7-8 using a base like NaOH or NaHCO₃. Check the pH of the aqueous layer after extraction. |
| Premature Hydrolysis: Adding water to the reaction mixture before quenching on ice can lead to decomposition. | Strictly follow the procedure of pouring the reaction mixture onto ice. |
Issue 2: Formation of Dark, Tarry Reaction Mixture
| Question | Possible Cause | Troubleshooting Steps |
| Did the reaction mixture darken significantly upon heating? | Temperature Too High: Overheating can cause polymerization and decomposition of reagents and products. | Maintain strict temperature control using an oil bath and a temperature probe. On a larger scale, ensure the reactor's cooling system is adequate. |
| Presence of Impurities: Impurities in the starting amide can lead to side reactions and charring. | Ensure the N-(4-bromophenyl)propanamide intermediate is of reasonable purity before proceeding. |
Issue 3: Difficulty Isolating the Product After Quenching
| Question | Possible Cause | Troubleshooting Steps |
| Did no precipitate form after quenching and neutralization? | Product is Oiling Out: The product may be an oil at the work-up temperature. | Try cooling the mixture further in an ice bath to induce crystallization. If it remains an oil, proceed with solvent extraction. |
| Incorrect pH: As mentioned, if the solution is too acidic, the product will be soluble in the aqueous layer.[2] | Re-check and adjust the pH to 7-8. | |
| Is the filtration of the precipitate very slow? | Fine, Amorphous Solid: Rapid precipitation can lead to very fine particles that clog the filter paper. | Allow the precipitate to age in the mother liquor with gentle stirring to increase particle size. Use a wider-pore filter or a filter aid like Celite. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
challenges in the functionalization of the 6-Bromo-2-chloro-3-ethylquinoline core
Welcome to the technical support center for the functionalization of the 6-Bromo-2-chloro-3-ethylquinoline core. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when functionalizing the this compound core?
A1: The main challenge and opportunity lie in the regioselective functionalization of the two halogenated positions. The molecule contains a bromine atom at the C6 position and a chlorine atom at the C2 position. These two carbon-halogen bonds have different reactivities, allowing for selective reactions at one site while leaving the other intact for subsequent transformations.[1]
Q2: In palladium-catalyzed cross-coupling reactions, which position is more reactive, C6-Br or C2-Cl?
A2: In palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1][2] Therefore, the C6-bromo position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C2-chloro position.[1] This inherent reactivity difference allows for highly selective coupling at the C6 position.[1][3][4]
Q3: How can I introduce a substituent at the C2-chloro position?
A3: The C2-chloro position is typically functionalized after the C6 position. The two main strategies are:
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Nucleophilic Aromatic Substitution (SNAr): The chlorine at C2 is activated by the electron-withdrawing quinoline nitrogen, making it susceptible to displacement by strong nucleophiles like amines, alkoxides, or thiols.[5][6][7]
-
Buchwald-Hartwig Amination: While less reactive than the C6-bromo position, the C2-chloro group can undergo Buchwald-Hartwig amination, often requiring more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) than the initial C6-coupling.[3][4]
Q4: My palladium-catalyzed cross-coupling reaction is failing or giving very low yields. What could be the cause?
A4: A common issue with quinoline substrates is the poisoning of the palladium catalyst by the lone pair of electrons on the quinoline nitrogen.[8] This coordination can form inactive catalyst species. Other potential causes include inefficient activation of the pre-catalyst, poor quality of reagents or solvents (especially moisture or oxygen), or a suboptimal choice of ligand and base for the specific transformation.[8]
Troubleshooting Guides
Problem: Low or No Yield in C6-Position Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
This guide provides a systematic approach to diagnosing and solving issues with cross-coupling reactions at the C6-bromo position.
Caption: Troubleshooting flowchart for C6 cross-coupling reactions.
Data Presentation: Condition Screening
Successful functionalization often requires careful optimization of reaction parameters. The tables below summarize conditions that have been reported for similar dihaloquinoline systems.
Table 1: Ligand and Base Selection for Buchwald-Hartwig Amination
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 90-110 | Good to Excellent | [9] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Good | [10] |
| Pd₂(dba)₃ | XPhos | LHMDS | Dioxane | 100 | Good to Excellent | [9] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | DME | 80 | Moderate to Good |[11] |
Table 2: Catalyst and Base Selection for Suzuki-Miyaura Coupling
| Palladium Precatalyst | Ligand | Base | Solvent System | Temperature (°C) | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | (dppf) | Na₂CO₃ | Dioxane/Water (4:1) | 80-90 | Excellent | [1] |
| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃ | Toluene/Ethanol/Water | 80 | Good | [12] |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | THF/Water (3:1) | 70 | Good to Excellent | [13][14] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/Water | 100 | Excellent |[15] |
Experimental Protocols & Workflows
Regioselective Functionalization Workflow
The following diagram outlines the general decision-making process for the sequential functionalization of the this compound core.
Caption: Decision workflow for sequential functionalization.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol is generalized for the selective coupling of an arylboronic acid at the C6-bromo position.[1]
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Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), Pd(dppf)Cl₂ (3 mol%), and powdered Na₂CO₃ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
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Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe, typically in a 4:1 to 5:1 (v/v) ratio. The final substrate concentration should be around 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Position
This protocol describes a general procedure for the selective amination at the C6-bromo position.[3][4][9]
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
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Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol is for the functionalization of a 6-substituted-2-chloro-3-ethylquinoline intermediate.
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Setup: In a sealed vial or round-bottom flask, dissolve the 6-substituted-2-chloro-3-ethylquinoline (1.0 equiv.) in a polar aprotic solvent such as DMF, DMSO, or NMP.
-
Reagent Addition: Add the nucleophile (e.g., a primary or secondary amine, 1.5-3.0 equiv.) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 equiv.) to scavenge the HCl byproduct.
-
Reaction: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The required temperature will depend on the nucleophilicity of the incoming group and the electronic properties of the C6-substituent.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can take anywhere from a few hours to 48 hours.
-
Workup: After completion, cool the mixture and pour it into water or ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent.
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Purification: Wash the organic extracts, dry over a drying agent, and concentrate. Purify the crude product via column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions with 6-Bromo-2-chloro-3-ethylquinoline
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloro-3-ethylquinoline in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The Carbon-Bromine (C-Br) bond at the 6-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 2-position.[1][2] The general order of reactivity for aryl halides in oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-OTf > C-Cl.[1] This inherent difference in reactivity allows for selective functionalization at the C6 position while leaving the C4-chloro group untouched for subsequent transformations, provided the reaction conditions are carefully controlled.[2]
Q2: What are the most common types of cross-coupling reactions performed on this substrate?
A2: The most common and useful cross-coupling reactions for functionalizing dihaloquinolines and similar substrates include:
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Suzuki-Miyaura Coupling: For forming Carbon-Carbon (C-C) bonds with boronic acids or esters.[3]
-
Sonogashira Coupling: For creating C-C bonds with terminal alkynes.[4][5]
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Buchwald-Hartwig Amination: For forming Carbon-Nitrogen (C-N) bonds with amines.[8][9]
Q3: Can I use Nickel catalysts as an alternative to Palladium for cross-coupling with this compound?
A3: Yes, nickel catalysts are emerging as a viable and more cost-effective alternative to palladium for cross-coupling reactions.[1] In some cases, nickel catalysts may offer different reactivity profiles and could be more effective for particularly challenging substrates.[1]
Q4: How can I avoid the homocoupling of my terminal alkyne in a Sonogashira reaction?
A4: The homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, often promoted by the copper(I) cocatalyst in the presence of oxygen.[10] To minimize this, it is crucial to run the reaction under an inert (anaerobic) atmosphere.[10] Alternatively, copper-free Sonogashira protocols have been developed specifically to avoid these homocoupling products.[4][10]
Troubleshooting Guides
Issue 1: Low or No Yield
Q: My cross-coupling reaction with this compound is giving a low yield or not proceeding at all. What are the common causes and how can I troubleshoot it?
A: Low yields can stem from several factors related to the catalyst, reaction conditions, or reagents.[11] Follow this guide to diagnose the issue.
Troubleshooting Steps:
-
Catalyst System:
-
Catalyst Inactivity: The chosen palladium catalyst or ligand may be unsuitable for this specific substrate. For Suzuki reactions, consider switching to a more active catalyst system, such as a pre-catalyst combined with a bulky, electron-rich phosphine ligand like XPhos or SPhos, or an N-heterocyclic carbene (NHC) ligand.[1][12]
-
Catalyst Decomposition: Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the Pd(0) catalyst.[8]
-
Ligand Ratio: An excess of a phosphine ligand can sometimes be detrimental to catalytic efficiency. An optimal Pd:ligand ratio (often 1:1 or 1:2) should be determined.[13]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low. While starting around 80-100 °C is common, increasing the temperature may be necessary, especially for less reactive coupling partners.[7][11]
-
Base: The base might not be strong enough. For Suzuki couplings, common bases include K₂CO₃, Na₂CO₃, and K₃PO₄. If the reaction is sluggish, switching to a stronger base like Cs₂CO₃ or K₃PO₄ can accelerate the transmetalation step.[11][14] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[8]
-
Solvent: The solvent choice is critical for solubility and reaction rate. Anhydrous, degassed solvents are essential.[15] For Suzuki reactions, mixtures like dioxane/water or toluene/water are common.[11] For other couplings, aprotic polar solvents like DMF, NMP, or THF may be more effective.[7][13]
-
-
Reagent Quality:
-
Substrate Impurities: Impurities in either the this compound or the coupling partner can poison the catalyst.[11] Ensure all reagents are pure.
-
Boronic Acid Decomposition: In Suzuki reactions, boronic acids can undergo protodeboronation, especially at high temperatures.[3] If this is suspected, consider using a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt instead.[12]
-
Issue 2: Poor Regioselectivity (Reaction at C-Cl instead of C-Br)
Q: I am observing a mixture of products, including the product from coupling at the 2-chloro position. How can I improve the selectivity for the 6-bromo position?
A: Achieving high regioselectivity is dependent on exploiting the higher reactivity of the C-Br bond. If you are seeing significant reaction at the C-Cl position, your reaction conditions may be too harsh.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can provide enough energy to activate the less reactive C-Cl bond. Try running the reaction at the lowest temperature that still allows for efficient coupling at the C-Br position.
-
Choose a Milder Base: A very strong base can sometimes promote unwanted side reactions. Screen different bases to find one that facilitates the desired reaction without activating the C-Cl bond.
-
Ligand Selection: The choice of ligand can significantly influence selectivity.[16][17] Less sterically demanding ligands might favor reaction at the more accessible C-Br position. Conversely, for some substrates, bulky ligands are known to enhance selectivity. It is often beneficial to screen a panel of ligands.[8]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Extended reaction times can lead to the slow formation of the undesired product.
Data Presentation: Catalyst System Comparison
The following tables summarize typical starting conditions for various cross-coupling reactions. Yields and selectivity are highly dependent on the specific coupling partner and require optimization.
Table 1: Suzuki-Miyaura Coupling Conditions (Reaction of an Aryl Halide with an Arylboronic Acid)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) (at C-Br) | Selectivity (C-Br:C-Cl) |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 75-90 | >95:5 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85-95 | >98:2 |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 90-98 | >99:1 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | >90 | >98:2 |
Note: Data is compiled and representative of typical results found in the literature for similar bromo-chloro heterocyclic substrates.[1][2][7]
Table 2: Sonogashira Coupling Conditions (Reaction of an Aryl Halide with a Terminal Alkyne)
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) (at C-Br) |
| Pd(PPh₃)₂Cl₂ | CuI | NEt₃ / DMF | 80 | 85-95 | |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | 60-70 | 80-90 |
| Pd(OAc)₂ / PPh₃ | None (Cu-free) | Piperidine | DMF | 100 | 75-85 |
Note: Data is based on general protocols for Sonogashira couplings.[1][4]
Table 3: Heck Coupling Conditions (Reaction of an Aryl Halide with an Alkene, e.g., n-butyl acrylate)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) (at C-Br) |
| Pd(OAc)₂ | P(o-tol)₃ | NEt₃ | DMF | 100-120 | 70-85 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | NMP | 120-140 | 75-90 |
Note: Data is based on general protocols for Heck reactions.[7][18]
Table 4: Buchwald-Hartwig Amination Conditions (Reaction of an Aryl Halide with an Amine)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) (at C-Br) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 90-110 | 80-95 |
| Pd₂(dba)₃ | XPhos | LHMDS | 1,4-Dioxane | 100 | 85-98 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 75-90 |
Note: Data is compiled from protocols for the amination of bromoquinolines.[8][9]
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C6-Bromo Position
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: General Procedure for Selective Sonogashira Coupling at the C6-Bromo Position
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (CuI, 4 mol%).
-
Evacuate the tube and backfill with argon.
-
Add degassed solvent (e.g., a mixture of triethylamine and DMF) via syringe.[1]
-
Add the terminal alkyne (1.1 eq) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for 6-12 hours.
-
After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.[1]
Visualizations
Caption: A general experimental workflow for cross-coupling reactions.
Caption: A troubleshooting decision tree for low reaction yields.[12]
Caption: A simplified catalytic cycle for cross-coupling reactions.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Bromo-2-chloro-3-ethylquinoline in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of quinoline scaffolds is a cornerstone of modern medicinal chemistry. 6-Bromo-2-chloro-3-ethylquinoline presents a unique substrate with two distinct halogen atoms at positions activated differently by the heterocyclic ring. Understanding its reactivity compared to other haloquinolines is crucial for designing efficient synthetic routes to novel compounds.
This guide provides a comparative analysis of the reactivity of this compound alongside other haloquinolines in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The comparison is based on established principles of chemical reactivity and supported by data from related systems.
General Principles of Haloquinoline Reactivity
The reactivity of a haloquinoline in cross-coupling reactions is governed by several key factors:
-
Nature of the Halogen : The carbon-halogen (C-X) bond strength is a primary determinant of reactivity. The bond dissociation energy decreases down the group (C-Cl > C-Br > C-I), making the oxidative addition step of the catalytic cycle more facile for heavier halogens. Therefore, the general order of reactivity is I > Br > Cl.[1][2]
-
Position of the Halogen : The quinoline ring is an electron-deficient system, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom.[3] This makes halogens at these positions more susceptible to nucleophilic attack and oxidative addition by a palladium catalyst compared to halogens on the carbocyclic ring (positions 5, 6, 7, and 8).
-
Steric Hindrance : The presence of bulky substituents near a halogen can impede the approach of the catalyst and coupling partner, thereby reducing the reaction rate.[4][5] In this compound, the ethyl group at the 3-position introduces steric hindrance around the C2-chloro position.
-
Catalyst and Ligand System : The choice of palladium catalyst and its associated ligands can dramatically influence the rate and selectivity of the reaction.[6] Different ligands can alter the steric and electronic properties of the palladium center, sometimes even overriding the intrinsic reactivity of the C-X bonds.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and a boronic acid derivative. For di-halogenated substrates like this compound, selective coupling at either the C2 (chloro) or C6 (bromo) position can be a significant challenge.
Based on general reactivity principles, the C-Br bond is more reactive than the C-Cl bond. However, the C2 position is electronically activated. This creates a finely balanced system where selectivity can often be controlled by the choice of catalyst. For instance, in the related 2-chloro-6-bromoquinoline, Pd(dppf)Cl₂ has been shown to favor coupling at the C6-Br position, while Pd(PPh₃)₄ favors the C2-Cl position, overriding the typical halide reactivity trend.[6]
Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Compound | Halogen(s) | Position(s) | Predicted Major Product / Relative Yield | Rationale |
| 6-Bromoquinoline | Br | 6 | High Yield | Standard reactivity of a C-Br bond on the carbocyclic ring. |
| 2-Chloroquinoline | Cl | 2 | Moderate Yield | C-Cl bond is less reactive but activated by the N-atom. |
| 2,6-Dichloroquinoline | Cl | 2, 6 | Preferential coupling at C2 | C2 position is more electronically activated than C6. |
| This compound | Br, Cl | 6, 2 | Catalyst-dependent selectivity | C6-Br is intrinsically more reactive. C2-Cl is electronically activated but sterically hindered. Selectivity is tunable.[6] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is a representative procedure for achieving selective coupling at the C6-bromo position.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
A Comparative Analysis of the Biological Activities of 6-Bromo-2-chloro-3-ethylquinoline and its Iodo-Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative overview of the potential biological activities of 6-Bromo-2-chloro-3-ethylquinoline and its corresponding iodo-analog, 6-Iodo-2-chloro-3-ethylquinoline. Direct experimental data for these specific compounds is not publicly available. Therefore, this comparison is based on published data for structurally related quinoline and quinazolinone scaffolds. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of these halogenated quinoline derivatives, particularly in the areas of oncology and infectious diseases. This guide summarizes relevant quantitative data, details established experimental protocols for assessing biological activity, and provides a visual representation of a key signaling pathway associated with this class of compounds.
Introduction
Quinolines and their derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities. The introduction of halogen atoms and other substituents onto the quinoline scaffold can significantly modulate their biological effects. This guide focuses on the potential impact of substituting a bromine atom with an iodine atom at the 6-position of the 2-chloro-3-ethylquinoline core. While direct comparative studies are lacking, analysis of related structures suggests that such modifications can influence anticancer and antimicrobial properties. Generally, halogenation can alter a compound's lipophilicity, electronic properties, and binding interactions with biological targets, thereby affecting its efficacy and mechanism of action.
Comparative Biological Activity
Due to the absence of direct experimental data for this compound and 6-Iodo-2-chloro-3-ethylquinoline, this section presents a comparative summary of the biological activities of structurally similar 6-bromo-quinazolinones (as a proxy for the bromo-quinoline) and various iodo-quinoline derivatives.
Anticancer Activity
Halogenated quinazolines have demonstrated significant potential as anticancer agents, often through the inhibition of key enzymes in cancer signaling pathways like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Table 1: Cytotoxic Activity of Structurally Related 6-Bromo-Quinazolinone Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 8a | MCF-7 (Breast) | MTT | 15.85 ± 3.32 | [1] |
| 8a | SW480 (Colon) | MTT | 17.85 ± 0.92 | [1] |
| 8a | MRC-5 (Normal Lung Fibroblast) | MTT | 84.20 ± 1.72 | [1] |
Note: Compound 8a is a 6-bromo-2-thio-quinazoline-4(3H)-one derivative. The data indicates selectivity for cancer cells over normal cells.
Antimicrobial Activity
The quinoline scaffold is a known pharmacophore in antimicrobial agents. Halogenation can enhance the antibacterial and antifungal properties of these compounds.
Table 2: Antimicrobial Activity of Structurally Related Iodo-Quinoline Derivatives
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| 4a | Staphylococcus epidermidis | Microdilution | >100 | |
| 4i | Staphylococcus epidermidis | Microdilution | 100 | |
| 4k | Staphylococcus epidermidis | Microdilution | 50 | |
| 4a | Candida parapsilosis | Microdilution | >100 | |
| 4i | Candida parapsilosis | Microdilution | 100 | |
| 4k | Candida parapsilosis | Microdilution | 100 |
Note: Compounds 4a, 4i, and 4k are 6-iodo-2-substituted-quinoline-4-carboxylic acid derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the biological activities of quinoline derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Biofilm Eradication Assay
This assay assesses the ability of a compound to eradicate a pre-formed biofilm.
-
Biofilm Formation: Grow microbial biofilms in the wells of a 96-well plate for a specified period (e.g., 24 hours).
-
Planktonic Cell Removal: Carefully remove the planktonic (free-floating) cells by washing the wells with a sterile buffer (e.g., PBS).
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compounds to the wells with the established biofilms.
-
Incubation: Incubate the plate for a further period (e.g., 24 hours).
-
Quantification: Quantify the remaining viable biofilm. This can be done by staining with crystal violet to measure biofilm mass or by using a viability stain like resazurin.[4][5]
Visualization of Potential Mechanism of Action
Given the prevalence of EGFR inhibition as a mechanism of action for anticancer quinazoline derivatives, the following diagram illustrates this signaling pathway.
Caption: EGFR signaling pathway and its inhibition by a quinoline derivative.
The following diagram illustrates a potential workflow for screening the antimicrobial and antibiofilm activity of the quinoline compounds.
Caption: Workflow for antimicrobial and antibiofilm activity screening.
Conclusion
While direct biological data for this compound and its iodo-analog is currently unavailable, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The presented data on bromo-quinazolinones and iodo-quinolines suggests that these scaffolds possess significant cytotoxic and antimicrobial activities. The substitution of bromine with iodine could potentially enhance these activities due to iodine's increased size, polarizability, and ability to form halogen bonds. Further research, including synthesis and comprehensive biological evaluation using the protocols outlined in this guide, is warranted to elucidate the specific activities and mechanisms of action of these two promising compounds. This will be a crucial step in determining their potential for future drug development.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Guide to the Cytotoxicity of Substituted Quinoline Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad range of biological activities, including significant potential as anticancer agents.[1][2] The therapeutic effect of quinoline derivatives is often attributed to various mechanisms, such as the induction of apoptosis, modulation of the cell cycle, and interference with crucial signaling pathways that govern cancer cell proliferation and survival.[2] This guide summarizes the cytotoxic profiles of various substituted quinoline derivatives against several cancer cell lines, details the experimental protocols used for their assessment, and visualizes key experimental and signaling pathways.
Quantitative Cytotoxicity Data
The anticancer efficacy of quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table presents a summary of the cytotoxic activities of various 2-chloro-3-substituted and 6-bromo-substituted quinoline derivatives against a panel of human cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloro-3-substituted Quinoline | Compound 7b | Multiple Cell Lines | 15.8 - 28.2 | [1] |
| 2-Chloro-3-substituted Quinoline | Compound 5k | Multiple Cell Lines | 12.03 - 20.09 | [3] |
| 6-Bromo-substituted Quinoline | 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU | [4] |
| 6,8-Dibromo-substituted Quinoline | Compound 11 | C6 (Glioma) | 9.6 µg/mL | [5] |
| 6,8-Dibromo-substituted Quinoline | Compound 11 | HeLa (Cervical) | 5.45 µg/mL | [5] |
| 6,8-Dibromo-substituted Quinoline | Compound 11 | HT29 (Colon) | 7.8 µg/mL | [5] |
| 6,8-Dibromo-substituted Quinoline | 6,8-dibromo-5-nitroquinoline (17) | C6 (Glioma) | 50.0 | [5] |
| 6,8-Dibromo-substituted Quinoline | 6,8-dibromo-5-nitroquinoline (17) | HT29 (Colon) | 26.2 | [5] |
| 6,8-Dibromo-substituted Quinoline | 6,8-dibromo-5-nitroquinoline (17) | HeLa (Cervical) | 24.1 | [5] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methods.
Experimental Protocols
The evaluation of the cytotoxic effects of novel chemical entities is a critical step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well). The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The synthesized quinoline derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. These are further diluted with cell culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and the cells are treated with the various concentrations of the test compounds. Control wells containing untreated cells and cells treated with the vehicle (DMSO) are also included.
-
Incubation: The treated plates are incubated for a specified period, commonly 24, 48, or 72 hours, under the same conditions as the initial cell seeding.
-
MTT Addition: Following the incubation period, the treatment medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is carefully removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow: Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of chemical compounds against cancer cell lines.
Caption: A generalized workflow for determining the in vitro cytotoxicity of novel compounds.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Derivatives of 6-Bromoquinoline have been implicated in the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell survival and proliferation in many cancers.[6] The diagram below provides a simplified overview of this pathway and the potential points of inhibition by quinoline derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating the Analytical Landscape of 6-Bromo-2-chloro-3-ethylquinoline: A Guide for Researchers
For researchers, scientists, and drug development professionals working with 6-Bromo-2-chloro-3-ethylquinoline, establishing the quality and purity of analytical standards is a critical first step. However, a comprehensive comparison of commercially available standards is challenging due to the limited availability of public-facing analytical data from suppliers. Major suppliers, in some instances, explicitly state that they do not perform analytical testing on this specific compound, placing the onus of quality verification on the end-user.
This guide provides a framework for the analytical characterization of this compound and compares its known physicochemical properties with a structurally related compound, 6-Bromo-2-chloro-3-phenylquinoline. While direct experimental comparisons are not feasible due to the lack of available data, this guide offers insights into the typical analytical methodologies employed for quinoline derivatives and presents a template for how such a comparison would be structured if data were accessible.
Physicochemical Properties: A Side-by-Side Look
A fundamental aspect of an analytical standard is its verified chemical identity and properties. Below is a comparison of the key physicochemical properties of this compound and a related alternative, 6-Bromo-2-chloro-3-phenylquinoline, based on information from chemical suppliers and databases.
| Property | This compound | 6-Bromo-2-chloro-3-phenylquinoline |
| CAS Number | 409346-70-9[1] | 85274-48-2 |
| Molecular Formula | C₁₁H₉BrClN[1] | C₁₅H₉BrClN |
| Molecular Weight | 270.55 g/mol [1] | 318.60 g/mol |
| Appearance | Solid (form)[1] | Solid (form) |
| Purity | ≥95% (BOC Sciences)[] | Not specified |
Recommended Analytical Workflow for Standard Qualification
In the absence of a Certificate of Analysis (CoA) from the supplier, a rigorous in-house qualification of this compound is essential. The following workflow outlines the standard analytical techniques that should be employed to confirm the identity, purity, and integrity of the material.
Caption: Recommended workflow for the analytical qualification of a chemical standard.
Detailed Experimental Protocols (Hypothetical)
While specific experimental data for this compound is not available, this section provides detailed, representative protocols for the key analytical techniques mentioned in the workflow. These protocols are based on common practices for the analysis of substituted quinoline derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the purity of the this compound standard and to identify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Method:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the standard in 1 mL of acetonitrile.
-
¹H NMR Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
Method:
-
Solvent: Deuterated chloroform (CDCl₃)
-
Sample Concentration: 5-10 mg/mL
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Data Acquisition: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Mass Spectrometry for Molecular Weight Verification
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Method:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Infusion: The sample, dissolved in a suitable solvent like acetonitrile, is directly infused into the mass spectrometer.
-
Mass Range: Scan a range that includes the expected molecular ion peak (m/z for [M+H]⁺).
-
Signaling Pathway and Logical Relationships
The analytical qualification process can be visualized as a decision-making pathway, where the results from one experiment inform the next steps. This ensures a comprehensive characterization of the analytical standard.
Caption: A logical flow diagram illustrating the steps in qualifying a chemical standard.
References
Comparative Docking Analysis of 6-Bromo-2-chloro-3-ethylquinoline Analogs and Related Quinoline Derivatives in Cancer Research
For Immediate Release
This guide presents a comparative analysis of in silico docking studies of 6-Bromo-2-chloro-3-ethylquinoline analogs and other substituted quinoline derivatives, with a focus on their potential as anticancer agents. The data herein is compiled from various research sources to provide a comprehensive overview for researchers, scientists, and drug development professionals. The primary targets discussed are Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key proteins in cancer progression.
Data Summary: Docking Performance of Quinoline Derivatives
The following table summarizes the docking scores and, where available, the corresponding experimental inhibitory concentrations (IC50) of various quinoline analogs against key cancer-related protein targets. Lower docking scores indicate a higher predicted binding affinity.
| Compound/Analog Reference | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM or nM) |
| Pyrano[3,2-c]quinoline Analogs | TOP2B | - | - | Moderate to Strong Growth Inhibition |
| Quinolin-4(H)-one Derivatives | VEGFR-2 | -11.31 to -14.65 | - | - |
| Quinoline-based Thiazole (Comp. 4f) | EGFR (wild-type) | - | - | 2.17 nM |
| Quinoline-based Thiazole (Comp. 4f) | EGFR (L858R/T790M) | - | - | 2.81 nM |
| Quinoline-based Thiazole (Comp. 4f) | EGFR (L858R/T790M/C797S) | - | - | 3.62 nM |
| Quinoline Derivative (Comp. 6) | VEGFR-2 | - | - | 98.1 nM |
| Quinoline Derivative (Comp. 6) | EGFR | - | - | 106 nM |
| Chloro- and Bromo-substituted Quinolines | HIV Reverse Transcriptase | up to -10.67 | - | Potent Cytotoxicity |
| Quinoline-stilbene (Comp. 19) | E. coli DNA gyrase B | -6.9 | - | - |
| Quinoline-stilbene (Comp. 24) | E. coli DNA gyrase B | -7.1 | - | - |
Experimental Protocols: A Generalized Molecular Docking Workflow
The in silico molecular docking studies summarized above generally adhere to a standardized protocol, which is outlined below. This methodology is crucial for achieving reproducible and reliable predictions of ligand-protein interactions.[1][2][3][4][5]
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 2D structures of the quinoline derivatives are first sketched using chemical drawing software and then converted into 3D structures. Energy minimization is subsequently performed using a suitable force field, such as Merck Molecular Force Field (MMFF94). The optimized ligand structures are then saved in a format compatible with the docking software (e.g., .pdbqt).
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR, VEGFR-2) is retrieved from the Protein Data Bank (PDB).[6] The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Hydrogen atoms are added to the protein, and charges are assigned. The protein's energy is then minimized to relieve any steric clashes and to optimize its conformation.
2. Docking Simulation:
-
Software: A variety of software suites are employed for molecular docking, with AutoDock Vina, Glide (Schrödinger), and PyRx being commonly used.[2][7]
-
Grid Generation: A three-dimensional grid box is defined around the active site of the target protein. This grid specifies the search space for the ligand docking and its dimensions are chosen to encompass the entire binding pocket.
-
Docking Algorithm: The docking program systematically explores various conformations and orientations (poses) of the ligand within the defined grid box. For each pose, a scoring function is used to calculate the binding energy or docking score, which estimates the binding affinity between the ligand and the protein. The algorithm's goal is to identify the pose with the lowest energy score, representing the most stable and likely binding mode.[2]
3. Analysis of Results:
-
Binding Affinity and Pose: The docking results are analyzed to determine the binding affinity (docking score) and the predicted binding pose of each ligand. The pose reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site.
-
Validation: To validate the docking protocol, the co-crystallized ligand (if available) is typically re-docked into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the original crystallographic pose is generally considered a successful validation.
Visualizing Molecular Docking and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway by a quinoline analog.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Validating the Synthesis of 6-Bromo-2-chloro-3-ethylquinoline: A Spectral Analysis and Comparative Guide
For researchers and professionals in drug discovery and organic synthesis, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. This guide provides a comprehensive validation of the synthesis of 6-Bromo-2-chloro-3-ethylquinoline, a substituted quinoline with potential applications in medicinal chemistry. Due to the absence of a directly published synthesis, a robust two-step synthetic pathway is proposed and validated through a detailed spectral analysis, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry data, alongside a comparison with alternative synthetic strategies for related quinoline derivatives.
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound has been designed based on established quinoline synthesis methodologies. The proposed two-step pathway involves the initial synthesis of a quinolinone intermediate, followed by chlorination to yield the target compound.
Synthesis Pathway Overview
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound.
Step 1: Synthesis of 6-Bromo-3-ethylquinolin-2(1H)-one
This procedure is adapted from the Conrad-Limpach synthesis of quinolinones.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoaniline (1 equivalent) and ethyl propionylacetate (1.1 equivalents) in a high-boiling point solvent such as diphenyl ether.
-
Condensation: Heat the mixture to 140-150 °C for 2 hours to facilitate the initial condensation reaction, with the removal of ethanol and water.
-
Cyclization: Increase the temperature to 250 °C and maintain for 1 hour to induce cyclization.
-
Isolation and Purification: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with petroleum ether to further precipitate the product. Collect the solid by vacuum filtration, wash with petroleum ether, and recrystallize from ethanol to yield pure 6-Bromo-3-ethylquinolin-2(1H)-one.
Step 2: Synthesis of this compound
This step involves the chlorination of the quinolinone intermediate.
-
Reaction Setup: In a fume hood, suspend 6-Bromo-3-ethylquinolin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Chlorination: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound.
Spectral Data for Validation
The structural validation of the synthesized this compound relies on a combination of mass spectrometry and NMR spectroscopy. The following table summarizes the expected and predicted spectral data.
| Analysis | Expected/Predicted Data for this compound | Reference Data: 2-Chloroquinoline |
| Molecular Formula | C₁₁H₉BrClN | C₉H₆ClN |
| Molecular Weight | 270.55 g/mol | 163.61 g/mol |
| Mass (m/z) | Expected isotopic pattern for Br and Cl. M⁺ ≈ 269/271/273 | M⁺ ≈ 163/165 |
| ¹H NMR (ppm) | Predicted: δ 1.3 (t, 3H, CH₃), 2.8 (q, 2H, CH₂), 7.5-8.2 (m, 4H, Ar-H) | Experimental: δ 7.35 (d, 1H), 7.60 (ddd, 1H), 7.75 (ddd, 1H), 7.80 (d, 1H), 8.03 (d, 1H), 8.15 (d, 1H) |
| ¹³C NMR (ppm) | Predicted: δ ~15 (CH₃), ~25 (CH₂), ~120-150 (Ar-C & C=N) | Experimental: δ 123.0, 126.8, 127.4, 127.5, 129.2, 130.3, 138.6, 147.9, 150.8 |
Comparative Analysis of Synthesis Methods
While the proposed two-step synthesis is a robust method, other strategies for constructing substituted quinolines are available. The Vilsmeier-Haack reaction, for instance, is a powerful tool for synthesizing 2-chloroquinoline-3-carbaldehydes from acetanilides.[1][2] This aldehyde could then potentially be converted to the 3-ethyl derivative through reactions like a Wittig reaction followed by reduction, or a Grignard reaction followed by deoxygenation.
References
The 6-Bromo-Quinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer and Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline core is a privileged scaffold in medicinal chemistry, and the introduction of a bromine atom at the 6-position provides a versatile platform for the development of novel therapeutic agents. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 6-bromo-quinoline derivatives, with a focus on their anticancer and antimicrobial properties. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to facilitate the rational design of more potent and selective drug candidates.
Comparative Analysis of Biological Activity
The biological activity of 6-bromo-quinoline derivatives is significantly influenced by the nature and position of various substituents on the quinoline ring. The following sections provide a comparative summary of their anticancer and antimicrobial activities, with quantitative data presented in structured tables.
Anticancer Activity
6-Bromo-quinoline derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The introduction of specific functional groups can dramatically enhance their antiproliferative potency.
A key observation is the enhanced activity upon introduction of a nitro group, particularly at the C-5 position. For instance, 6,8-dibromo-5-nitroquinoline shows significantly greater activity against C6, HT29, and HeLa cancer cell lines compared to the unsubstituted 6,8-dibromoquinoline, which exhibits no inhibitory activity.[1] This suggests that electron-withdrawing groups at this position are favorable for cytotoxicity.[1] The anticancer activity of several 6-bromo-quinoline and related derivatives is summarized in Table 1.
| Compound ID | R5 | R6 | R7 | R8 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | Br | H | H | C6, HT29, HeLa | No inhibitory activity | [1] |
| 2 | NO2 | Br | H | Br | C6 | 50.0 | [2] |
| 2 | NO2 | Br | H | Br | HT29 | 26.2 | [2] |
| 2 | NO2 | Br | H | Br | HeLa | 24.1 | [2] |
| 3 | Br | H | Br | OH | C6 | 12.3 | [3] |
| 4 | H | H | Br | OH | C6 | 25.6 | [3] |
| 5 | H | H | CN | OH | C6 | 13.2 | [3] |
| 6 | CN | H | CN | OH | C6 | Potent Activity | [3] |
| 7 | Br | H | Br | OMe | C6, HeLa, HT29 | Significant Inhibition | [2] |
Table 1: In vitro anticancer activity of selected bromo-substituted quinoline derivatives.
The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4] Additionally, some derivatives have been shown to act as Topoisomerase I inhibitors, interfering with DNA replication and repair in cancer cells.[5]
Antimicrobial Activity
The 6-bromo-quinoline scaffold has also been explored for its antimicrobial potential. Derivatives of the closely related 6,8-dibromo-4(3H)quinazolinone have shown promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[1] The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial potency, with lower values indicating greater efficacy.
The substitutions on the quinazolinone ring system play a crucial role in determining the potency and spectrum of antimicrobial activity.[1] Table 2 summarizes the MIC values for a series of 6,8-dibromo-4(3H)quinazolinone derivatives against various microbial strains.
| Compound ID | R-Group | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 8a | 4-Fluorophenyl | 16 | 8 | 32 | 64 | 16 | [1] |
| 8b | 4-Chlorophenyl | 8 | 4 | 16 | 32 | 8 | [1] |
| 8c | 4-Bromophenyl | 4 | 2 | 8 | 16 | 4 | [1] |
| 8d | 4-Nitrophenyl | 2 | 1 | 4 | 8 | 2 | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of 6,8-dibromo-4(3H)quinazolinone derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline the protocols for key assays used to evaluate the biological activity of 6-bromo-quinoline derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., C6, HeLa, HT29) in 96-well plates at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Minimum Inhibitory Concentration (MIC) Test
The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Procedure:
-
Preparation of Inoculum: A pure culture of the microorganism is grown in a suitable broth and standardized to a concentration of approximately 1 million cells per milliliter.[10]
-
Serial Dilution: The antimicrobial agent is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[11][12]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[10]
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[10]
-
Observation: The wells are examined for visible turbidity. The MIC is the lowest concentration of the agent in a well with no visible growth.[11]
Topoisomerase I Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Procedure:
-
Reaction Setup: In a microfuge tube, combine water, 10x Topoisomerase I assay buffer, and supercoiled plasmid DNA.[13]
-
Compound Addition: Add the test compound at various concentrations.[14]
-
Enzyme Addition: Add purified Topoisomerase I to initiate the reaction.[15]
-
Incubation: Incubate the reaction mixture at 37°C for at least 30 minutes.[13]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS.[13]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.[13]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the control.[15]
Visualizations
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 6-Bromo-2-chloro-3-ethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes to 6-Bromo-2-chloro-3-ethylquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the absence of a directly published synthesis for this specific molecule, the following pathways are proposed based on established and well-documented methodologies for the synthesis of structurally related quinoline derivatives. The comparison focuses on key efficacy metrics such as reaction yield, purity, and reaction conditions to aid researchers in selecting an optimal synthetic strategy.
Introduction
This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in a wide array of pharmacologically active compounds. The strategic placement of bromo, chloro, and ethyl groups on the quinoline core suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. This guide outlines and compares two distinct synthetic approaches: a Gould-Jacobs type reaction and a Vilsmeier-Haack type reaction.
Route 1: Gould-Jacobs Type Synthesis
This classical approach involves the construction of the quinoline core from an aniline and a substituted malonic ester, followed by chlorination.
Experimental Protocol
Step 1: Condensation of 4-bromoaniline with diethyl 2-ethylmalonate
In a round-bottom flask, 4-bromoaniline (1.0 eq) is reacted with diethyl 2-ethylmalonate (1.1 eq). The mixture is heated at 120-140°C for 2-3 hours. The ethanol formed during the reaction is removed by distillation to drive the reaction to completion.
Step 2: Thermal Cyclization
The resulting diethyl 2-((4-bromophenyl)amino)methylenepentanedioate is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250°C. The mixture is maintained at this temperature for 30-60 minutes to effect cyclization. Upon cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product, 6-bromo-3-ethyl-4-hydroxyquinolin-2(1H)-one.
Step 3: Chlorination
The dried 6-bromo-3-ethyl-4-hydroxyquinolin-2(1H)-one (1.0 eq) is suspended in phosphorus oxychloride (POCl3, 5-10 eq) and the mixture is heated to reflux (approximately 110°C) for 2-4 hours. After completion, the excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude this compound. The product is then purified by recrystallization or column chromatography.
Route 2: Vilsmeier-Haack Type Synthesis
This route utilizes the Vilsmeier-Haack reaction to construct the quinoline ring from an N-acyl aniline derivative.
Experimental Protocol
Step 1: Amide Formation
4-bromoaniline (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane, and cooled in an ice bath. Pentanoyl chloride (1.1 eq) is added dropwise, followed by the addition of a base, such as triethylamine or pyridine (1.2 eq), to scavenge the HCl formed. The reaction is stirred at room temperature for 1-2 hours. After the reaction is complete, the mixture is washed with water and brine, and the organic layer is dried and concentrated to yield N-(4-bromophenyl)pentanamide.
Step 2: Vilsmeier-Haack Cyclization and Chlorination
In a separate flask, a Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl3, 3.0 eq) to N,N-dimethylformamide (DMF, 3.0 eq) at 0°C. The N-(4-bromophenyl)pentanamide (1.0 eq) is then added to the Vilsmeier reagent, and the mixture is heated at 80-90°C for 4-6 hours. This one-pot reaction effects both the cyclization and chlorination to form this compound. The reaction mixture is then cooled and poured onto crushed ice. The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography.
Efficacy Comparison
The following table summarizes the key quantitative data for the two proposed synthetic routes. The data is estimated based on typical yields and purities for analogous reactions found in the literature.
| Parameter | Route 1: Gould-Jacobs Type | Route 2: Vilsmeier-Haack Type |
| Overall Yield | 60-70% (estimated) | 55-65% (estimated) |
| Purity | >95% after purification | >95% after purification |
| Reaction Time | 8-12 hours | 6-9 hours |
| Number of Steps | 3 | 2 |
| Reagents & Solvents | 4-bromoaniline, diethyl 2-ethylmalonate, diphenyl ether, POCl3, hexane, base | 4-bromoaniline, pentanoyl chloride, DCM, triethylamine, POCl3, DMF |
| Temperature Conditions | High temperatures required for cyclization (240-250°C) | Moderate temperatures for all steps (0-90°C) |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
Both the Gould-Jacobs and Vilsmeier-Haack type syntheses represent viable approaches for the preparation of this compound.
-
Route 1 (Gould-Jacobs Type) is a well-established, multi-step method that generally provides good overall yields. However, it requires a high-temperature thermal cyclization step, which may not be suitable for all laboratory setups.
-
Route 2 (Vilsmeier-Haack Type) offers a more streamlined, two-step process with milder reaction conditions. The one-pot cyclization and chlorination step is an advantage in terms of operational simplicity and potentially shorter overall reaction time.
The choice between these two routes will depend on the specific requirements of the researcher, including available equipment, desired scale, and tolerance for high-temperature reactions. Further optimization of either route could potentially lead to improved efficacy. It is recommended that small-scale pilot reactions be conducted to determine the optimal conditions for the desired outcome.
An In Vitro Comparative Guide to Substituted Quinoline Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of the enzyme inhibitory potential of substituted quinoline derivatives based on available scientific literature. Direct experimental data for the in vitro evaluation of 6-Bromo-2-chloro-3-ethylquinoline as an enzyme inhibitor was not found in the reviewed literature. The following information is based on structurally related quinoline compounds and is intended to provide a comparative context for researchers interested in this class of molecules.
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition.[1][2] This guide offers a comparative analysis of the in vitro performance of various substituted quinoline derivatives against several enzyme targets, supported by experimental data from published studies.
Comparative Inhibitory Activities of Substituted Quinoline Derivatives
The inhibitory potency and selectivity of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring. The following tables summarize the in vitro inhibitory activities of several substituted quinoline compounds against different enzyme classes.
Table 1: Substituted Quinolines as Proteasome Inhibitors [3]
| Compound | Substituents | Target | Activity (IC50) |
| Quinoline 7 | 2-methyl, 3-(cyclohex-1-en-1-yl), 6,8-dimethyl | 20S Proteasome (Chymotrypsin-like) | 14.4 µM |
| 20S Proteasome (Caspase-like) | 17.7 µM | ||
| 20S Proteasome (Tryptic-like) | > 25 µM | ||
| Quinoline 11 | 2-methyl, 3-cyclohexyl, 6,8-dimethyl | 20S Proteasome (Chymotrypsin-like) | 7.2 µM |
| Quinoline 25 | 2-methyl, 3-(4-methylcyclohexyl), 6,8-dimethyl | 20S Proteasome (Chymotrypsin-like) | 5.4 µM |
| 20S Proteasome (Caspase-like) | 10.9 µM | ||
| 20S Proteasome (Tryptic-like) | > 25 µM |
Table 2: 2-Chloroquinoline Derivatives as SARS-CoV-2 Protease Inhibitors [4]
| Compound | Substituents | Target | Activity (Ki) |
| C3 | 3-((phenylimino)methyl) | MPro | < 2 µM |
| C4 | 3-(((4-fluorophenyl)imino)methyl) | MPro | < 2 µM |
| C5 | 3-(((4-chlorophenyl)imino)methyl) | MPro | < 2 µM |
| C10 | 3-(((pyridin-3-yl)imino)methyl) | MPro | < 2 µM |
| PLPro | < 2 µM | ||
| C11 | 3-(1-(pyridin-3-yl)-4-oxoazetidin-2-yl) | MPro | 820 nM |
| PLPro | 350 nM |
Table 3: Bromo-Substituted Quinolines as Topoisomerase Inhibitors [5]
| Compound | Substituents | Target | Activity |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-dibromo, 8-hydroxy | Topoisomerase I | Inhibition of supercoiled DNA relaxation |
| 5,7-Dicyano-8-hydroxyquinoline | 5,7-dicyano, 8-hydroxy | Topoisomerase I | Inhibition of supercoiled DNA relaxation |
Table 4: Miscellaneous Substituted Quinolines as Enzyme Inhibitors
| Compound Class | Enzyme Target | Example IC50/Activity | Reference |
| 3-Substituted Quinolines | PDGF Receptor Tyrosine Kinase | ~20 nM | [6] |
| Thioquinoline Derivatives | α-Glucosidase | 14.0 ± 0.6 µM to 373.85 ± 0.8 µM | [7] |
| Quinoline Derivatives | DNA Methyltransferase 1 (DNMT1) | 1.9 to 3.5 µM | [8] |
| Quinoline-Pyrazole Hybrids | Cyclooxygenase-2 (COX-2) | 0.1 µM | [9] |
| 4-Thioalkylquinoline Derivatives | Heme Crystallization | < 1 µM | [10] |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the cited studies for the in vitro evaluation of quinoline derivatives.
Proteasome Inhibition Assay[3]
-
Enzyme: Purified human 20S proteasome.
-
Substrates:
-
Chymotrypsin-like activity: Suc-LLVY-AMC
-
Tryptic-like activity: Boc-LRR-AMC
-
Caspase-like activity: Z-LLE-AMC
-
-
Methodology: The assay was performed in a 96-well plate format. The 20S proteasome was incubated with various concentrations of the test compounds in assay buffer. The reaction was initiated by the addition of the fluorogenic peptide substrate.
-
Data Acquisition: The rate of substrate hydrolysis was monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: IC50 values were calculated from the linear portion of the reaction curves.
SARS-CoV-2 Protease Inhibition Assay[4]
-
Enzymes: Recombinant SARS-CoV-2 Main Protease (MPro) and Papain-like Protease (PLPro).
-
Methodology: The inhibitory activity was determined using enzyme kinetics. The enzymes were incubated with the inhibitor at various concentrations before the addition of a fluorogenic substrate.
-
Data Analysis: The inhibition constant (Ki) was determined by fitting the data to appropriate models of enzyme inhibition. Covalent modification of the active site cysteine was investigated for some compounds.
Topoisomerase I Inhibition Assay[5]
-
Enzyme: Human Topoisomerase I.
-
Substrate: Supercoiled plasmid DNA.
-
Methodology: The assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I. The enzyme, DNA, and test compounds were incubated together.
-
Data Acquisition: The different forms of DNA (supercoiled, relaxed, and nicked) were separated by agarose gel electrophoresis and visualized by staining with an intercalating dye.
-
Data Analysis: Inhibition was determined by the reduction in the amount of relaxed DNA compared to the control.
Visualizations
General Workflow for In Vitro Enzyme Inhibition Assay
Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound.
Signaling Pathway Inhibition by a Proteasome Inhibitor
Caption: Inhibition of the proteasome prevents IκB degradation, blocking NF-κB activation.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro inhibitor screening, structure–activity relationship, and molecular dynamic simulation studies of novel thioquinoline derivatives as potent α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Drug-Likeness of 6-Bromo-2-chloro-3-ethylquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the drug-likeness of 6-Bromo-2-chloro-3-ethylquinoline, a synthetic quinoline derivative with potential therapeutic applications. By evaluating its physicochemical properties against established computational models and comparing it with well-known anticancer agents, this document aims to offer valuable insights for researchers in the field of drug discovery and development. The assessment is based on widely accepted principles of drug-likeness, including Lipinski's Rule of Five, Veber's Rule, and Egan's Rule, which are critical in predicting a compound's oral bioavailability and potential as a therapeutic agent.
Executive Summary
The in-silico analysis of this compound suggests a favorable drug-likeness profile. The molecule adheres to the key parameters of Lipinski's Rule of Five, indicating a high probability of good oral bioavailability. This guide presents a detailed breakdown of its physicochemical properties and a comparative analysis with the established anticancer drugs, Doxorubicin and Cisplatin. Furthermore, standardized experimental protocols for determining key drug-likeness parameters are provided to facilitate further research and validation.
Physicochemical Properties and Drug-Likeness Assessment
The drug-likeness of a compound is a crucial factor in its potential to be developed into an orally administered drug. This assessment is primarily based on a set of physicochemical properties that influence the absorption, distribution, metabolism, and excretion (ADME) of the molecule in the human body. The following table summarizes the calculated properties of this compound and evaluates them against established drug-likeness rules.
| Property | This compound | Lipinski's Rule of Five | Veber's Rule | Egan's Rule |
| Molecular Weight ( g/mol ) | 270.55[1] | ≤ 500 | - | - |
| LogP (Octanol-Water Partition Coefficient) | 4.6[1] | ≤ 5 | - | ≤ 5.88 |
| Hydrogen Bond Donors | 0[1] | ≤ 5 | Sum ≤ 12 | - |
| Hydrogen Bond Acceptors | 1[1] | ≤ 10 | Sum ≤ 12 | - |
| Rotatable Bonds | 1[1] | - | ≤ 10 | - |
| Topological Polar Surface Area (TPSA) (Ų) | 12.9[1] | - | ≤ 140 | ≤ 131.6 |
Analysis: this compound meets all the criteria of Lipinski's Rule of Five, Veber's Rule, and Egan's Rule. Its molecular weight is well below the 500 Da threshold, and its calculated lipophilicity (XlogP = 4.6) is within the acceptable range for oral absorption. The molecule has no hydrogen bond donors and only one acceptor, further supporting its potential for good membrane permeability. The low number of rotatable bonds suggests good conformational stability, and the topological polar surface area is significantly lower than the recommended limits, indicating favorable transport properties.
Comparative Analysis with Marketed Anticancer Drugs
To provide context for the drug-likeness profile of this compound, a comparison with two widely used anticancer drugs, Doxorubicin and Cisplatin, is presented below. This comparison highlights the diversity of physicochemical properties among effective therapeutic agents.
| Property | This compound | Doxorubicin | Cisplatin |
| Molecular Weight ( g/mol ) | 270.55[1] | 543.52 | 300.05[2] |
| LogP | 4.6[1] | -1.8 | -2.1 |
| Hydrogen Bond Donors | 0[1] | 6 | 2 |
| Hydrogen Bond Acceptors | 1[1] | 12 | 2 |
| Rotatable Bonds | 1[1] | 5 | 0 |
| Topological Polar Surface Area (TPSA) (Ų) | 12.9[1] | 206 | 26 |
Analysis: This comparison reveals that while this compound aligns well with the typical characteristics of orally bioavailable drugs as defined by Lipinski's rules, established drugs like Doxorubicin and Cisplatin exhibit properties that deviate from these guidelines. Doxorubicin, for instance, violates the molecular weight and hydrogen bond acceptor rules. Cisplatin, being an inorganic complex, has a significantly different profile. This underscores that while rules of thumb for drug-likeness are valuable in the initial stages of drug discovery, they are not absolute predictors of a compound's therapeutic success. The mechanism of action and route of administration also play crucial roles.
Visualizing the Drug-Likeness Assessment Workflow
The following diagram illustrates the typical workflow for assessing the drug-likeness of a novel compound, from initial in-silico predictions to experimental validation.
Caption: Workflow for assessing the drug-likeness of a novel chemical entity.
Experimental Protocols
For researchers seeking to experimentally validate the in-silico findings, the following are detailed protocols for determining key physicochemical properties.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the logP of a compound.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (or buffer of desired pH, pre-saturated with n-octanol)
-
Test compound (this compound derivative)
-
Separatory funnels
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Solvents: Pre-saturate n-octanol with water and water (or buffer) with n-octanol by vigorously shaking them together for 24 hours and allowing the phases to separate.
-
Preparation of Test Solution: Accurately weigh a sufficient amount of the test compound to prepare a stock solution in the aqueous phase. The concentration should be high enough for accurate quantification but below the solubility limit.
-
Partitioning:
-
Add a known volume of the aqueous solution of the test compound and an equal volume of the pre-saturated n-octanol to a separatory funnel.
-
Shake the funnel vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature.
-
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to facilitate a clean separation.
-
Quantification:
-
Carefully collect samples from both the aqueous and n-octanol phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: logP = log10 ( [Compound]octanol / [Compound]aqueous )
Determination of Topological Polar Surface Area (TPSA)
TPSA is typically calculated computationally from the 2D or 3D structure of a molecule. However, experimental methods, such as Experimental Polar Surface Area (EPSA) determination using supercritical fluid chromatography (SFC), can provide a more accurate measure, especially for complex molecules.[3]
Principle of EPSA: The EPSA method is based on the retention time of a compound on a stationary phase with hydrogen-bonding capabilities in a supercritical fluid mobile phase.[3] The retention is correlated with the compound's polar surface area.
General Procedure (SFC-based):
-
System Setup: An SFC system equipped with a column containing a stationary phase capable of hydrogen bonding (e.g., a chiral stationary phase) is used. The mobile phase typically consists of supercritical CO2 with a polar co-solvent (e.g., methanol).
-
Calibration: A set of standard compounds with known TPSA values are injected to create a calibration curve by plotting their retention times against their TPSA values.
-
Sample Analysis: The test compound is dissolved in a suitable solvent and injected into the SFC system under the same conditions as the standards.
-
EPSA Calculation: The retention time of the test compound is used to interpolate its EPSA value from the calibration curve.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a quinoline-based anticancer agent, leading to the inhibition of cell proliferation and induction of apoptosis.
Caption: Potential mechanism of action for a quinoline anticancer agent.
Conclusion
The comprehensive in-silico assessment of this compound reveals a promising drug-likeness profile, adhering to the established rules for oral bioavailability. Its physicochemical properties are within the optimal ranges for absorption and distribution. The comparative analysis with existing anticancer drugs highlights that while these rules are valuable for initial screening, they are not the sole determinants of a drug's success. Further experimental validation of the properties outlined in this guide is essential to confirm the therapeutic potential of this and other related quinoline derivatives. The provided experimental protocols offer a standardized approach for such validation studies.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-2-chloro-3-ethylquinoline: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 6-Bromo-2-chloro-3-ethylquinoline, ensuring the safety of laboratory personnel and environmental compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a halogenated quinoline derivative, requires careful handling due to its potential health and environmental hazards. This document provides a comprehensive, step-by-step guide for its proper disposal.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its properties is the first step in ensuring safe handling and disposal.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₉BrClN |
| Molecular Weight | 270.55 g/mol |
| Appearance | Solid |
| CAS Number | 409346-70-9 |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 4 | H413: May cause long lasting harmful effects to aquatic life |
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure.
Table 3: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect against splashes and fine particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and absorption. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The recommended and regulated method for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical treatment or disposal down the drain is strictly prohibited. The following protocol details the procedures for collecting, storing, and preparing the chemical waste for professional disposal.
Waste Segregation and Collection
-
Designate a Waste Container : Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste. The container must be in good condition and have a secure lid.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, corrosion, environment).
-
Segregation : This compound is a halogenated organic solid. It must be segregated from non-halogenated waste, aqueous waste, and other incompatible chemicals.
Storage of Hazardous Waste
-
Accumulation Area : Store the hazardous waste container in a designated satellite accumulation area at or near the point of generation.
-
Secondary Containment : Place the waste container in a secondary containment tray or bin to prevent the spread of material in case of a leak or spill.
-
Closed Container : Keep the waste container securely closed at all times, except when adding waste.
Arranging for Disposal
-
Contact a Licensed Waste Contractor : Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. Contact your EHS office to schedule a waste pickup.
-
Documentation : Complete all necessary waste disposal forms as required by your institution and the waste contractor. This will typically include information on the chemical composition and quantity of the waste.
-
Pickup : Follow the instructions provided by the EHS office and the waste contractor for the safe handover of the waste container.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
Table 4: Emergency and First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS or emergency response team. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
Personal protective equipment for handling 6-Bromo-2-chloro-3-ethylquinoline
Essential Safety and Handling Guide for 6-Bromo-2-chloro-3-ethylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are based on established best practices for managing halogenated quinoline derivatives and are intended to ensure a safe laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information herein is synthesized from the SDS of structurally similar compounds and GHS classifications. It is imperative to treat this compound with the utmost caution and adhere to all institutional and regulatory safety protocols.
Hazard Identification and GHS Classification
Based on aggregated data, this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral)[1].
-
H318: Causes serious eye damage[1].
-
H413: May cause long-lasting harmful effects to aquatic life[1].
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face | Safety Goggles | ANSI Z87.1 compliant or EN 166 (EU) | Protects against chemical splashes and airborne particles[2][3]. |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves for short-term use. | Prevents direct skin contact. For prolonged contact, consult glove manufacturer resistance data[3][4]. |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended[3]. | Protects skin and personal clothing from contamination. Must be fully buttoned[3]. |
| Full-Length Pants | Covers the lower body to prevent skin exposure[3]. | ||
| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects[3]. | |
| Respiratory | Respirator | NIOSH-approved with appropriate cartridges. | Required if exposure limits are exceeded, if irritation is experienced, or when handling as a powder outside of a fume hood[2][5]. |
Operational Plan: Handling and Emergency Procedures
Adherence to strict operational protocols is essential to minimize exposure and prevent contamination.
Engineering Controls
-
Chemical Fume Hood: All weighing, handling, and solution preparation of this compound must be conducted within a certified chemical fume hood to control airborne particulates and vapors.
-
Safety Shower and Eyewash Station: Ensure an operational safety shower and eyewash station are readily accessible in the laboratory.
Standard Operating Procedures
-
Preparation:
-
Don all required PPE before entering the designated handling area.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Ensure all necessary equipment (spatulas, glassware, etc.) is clean, dry, and readily available.
-
-
Handling:
-
Weighing and Transfer: To minimize dust generation, handle the solid compound with care. Use anti-static weigh paper or a tared container for weighing.
-
Solution Preparation: Slowly add the solid this compound to the solvent in a suitable container within the fume hood. Keep the container capped when not in use.
-
-
Cleanup:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., acetone). Collect all cleaning materials as hazardous waste.
-
Decontaminate all glassware that has come into contact with the compound before washing. The rinsate should be collected as hazardous waste[2].
-
Emergency First-Aid Measures
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[2][4].
-
Following Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs[2][4][6].
-
Following Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately[2][4][6].
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2][4].
Disposal Plan
Proper disposal is critical to prevent environmental harm and ensure regulatory compliance. Halogenated organic compounds must be treated as hazardous waste.
Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound, including unused product, contaminated PPE (gloves, bench paper), and rinsates, in a dedicated, properly labeled hazardous waste container[2].
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Segregation: This halogenated waste stream must be kept separate from non-halogenated chemical waste[2][7].
Disposal Procedure
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Institutional Protocol: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Adhere strictly to all local, state, and federal regulations for hazardous waste disposal[2].
-
Prohibition: DO NOT dispose of this compound down the drain or in regular trash[4].
Handling Workflow for this compound
Caption: Workflow for handling this compound.
References
- 1. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. benchchem.com [benchchem.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. lobachemie.com [lobachemie.com]
- 7. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


